Parvodicin C1
Description
Antibiotic A-40926 B0 has been reported in Actinomadura with data available.
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGNLKWHJGSE-PSDJNXLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-84-3 | |
| Record name | Antibiotic A-40926 B0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTIBIOTIC A-40926 B0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Cyclic Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel cyclic glycopeptides. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data presentation to facilitate the design and analysis of this promising class of molecules. Cyclic glycopeptides are of significant interest due to their constrained conformations, which can lead to enhanced biological activity, improved stability, and better target selectivity compared to their linear counterparts.
Synthesis of Cyclic Glycopeptides
The synthesis of cyclic glycopeptides is a multi-step process that involves the assembly of a linear glycopeptide chain followed by a cyclization step. The two primary approaches for the synthesis of the linear precursor are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for assembling the linear glycopeptide precursor due to its efficiency and ease of purification.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed.
A key consideration in the synthesis of glycopeptides is the introduction of the carbohydrate moiety. The most prevalent strategy is the "building block" approach, where a pre-glycosylated amino acid, protected for SPPS, is incorporated into the peptide sequence during chain elongation.[1][3] This method offers excellent control over the site and structure of the glycan. An alternative is the post-assembly glycosylation, where the sugar is attached to the peptide after its assembly on the solid support.[1]
Experimental Protocol: Solid-Phase Synthesis of a Linear Glycopeptide Precursor (Fmoc/tBu Strategy)
-
Resin Selection and Loading: Choose a suitable resin (e.g., Rink Amide MBHA for C-terminal amides, 2-chlorotrityl chloride for protected fragments).[1] Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 1-2 minutes, followed by a second treatment for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.[3]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including any glycosylated building blocks) with a coupling reagent. A common system is 1.2 equivalents of the amino acid with 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.4 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF.[1] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature, or for shorter times at elevated temperatures (e.g., 1 minute at 90°C for high-temperature fast-stirring synthesis).[1]
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: Once the linear sequence is complete, remove the N-terminal Fmoc group as described in step 2.
References
- 1. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 2. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youngin.com [youngin.com]
A Technical Guide to the Isolation and Structure Elucidation of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel antibiotics are critical in the global fight against antimicrobial resistance. This guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and structural characterization of new antibiotic compounds from natural sources.
Isolation of Potential Antibiotic Producers
The initial step in discovering new antibiotics is the isolation of microorganisms, primarily bacteria and fungi, from diverse environmental niches. Soil, marine sediments, and plant endophytes are rich sources of antibiotic-producing microbes.
Experimental Protocol: Isolation of Antibiotic-Producing Microorganisms from Soil
-
Sample Collection: Collect approximately 1 gram of soil from an area rich in microbial diversity, such as around tree roots or in compost.
-
Serial Dilution:
-
Suspend the soil sample in 9 mL of sterile 0.9% NaCl solution and vortex thoroughly.
-
Perform a series of 1:10 dilutions by transferring 1 mL of the suspension to a new tube containing 9 mL of sterile saline, repeating this process to achieve dilutions up to 10⁻⁶.
-
-
Plating:
-
Spread 0.1 mL of each of the 10⁻³ to 10⁻⁶ dilutions onto appropriate selective agar plates.
-
For Streptomyces (a common antibiotic producer), use Glycerol Yeast Extract Agar.
-
For fungi, use Sabouraud Dextrose Agar.
-
-
-
Incubation: Incubate the plates at 30°C until distinct colonies appear.
-
Primary Screening (Plug Agar Method):
-
Prepare a lawn of a test bacterium (e.g., Staphylococcus aureus) on a Mueller-Hinton agar plate.
-
Using a sterile toothpick, pick individual colonies from the isolation plates and spot them onto the lawn of the test bacterium.
-
Incubate at 37°C for 24-48 hours.
-
Observe for zones of inhibition around the spotted colonies, indicating antibiotic production.
-
-
Pure Culture: Streak the colonies that show inhibitory activity onto fresh agar plates to obtain a pure culture for further studies.
Fermentation and Extraction
Once a promising microorganism is isolated, it is cultivated in a liquid fermentation medium to produce the antibiotic in larger quantities. Following fermentation, the antibiotic must be extracted from the culture broth.
Experimental Protocol: Solvent Extraction of Antibiotics from Fermentation Broth
-
Fermentation: Inoculate a suitable liquid production medium with the pure microbial culture and incubate under optimal conditions (temperature, pH, aeration) for antibiotic production.
-
Cell Separation: After the fermentation period, separate the microbial cells from the culture broth by centrifugation (e.g., 6000 rpm for 10 minutes) or filtration. The supernatant (or filtrate) contains the secreted antibiotic.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent. The choice of solvent depends on the polarity of the target antibiotic. Common solvents include ethyl acetate, chloroform, and butanol.
-
Shake the funnel vigorously for several minutes to facilitate the transfer of the antibiotic into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction process two more times with fresh organic solvent to maximize the yield.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude antibiotic extract.
Table 1: Common Solvents for Antibiotic Extraction
| Antibiotic Class | Recommended Solvents | Reference(s) |
| Penicillins | Ethyl Acetate, Chloroform | |
| Tetracyclines | Ethyl Acetate, Methanol mixtures | |
| Macrolides | Acetonitrile, Ethyl Acetate | |
| Aminoglycosides | Butanol, Chloroform-Methanol mixtures | |
| Polyenes | n-Butanol |
Bioassay-Guided Fractionation and Purification
The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is a systematic process of separating the extract into fractions and testing each fraction for antimicrobial activity to isolate the pure, active compound.
Caption: Bioassay-Guided Fractionation Workflow.
Experimental Protocol: Bioassay-Guided Fractionation
-
Initial Fractionation (e.g., Column Chromatography):
-
Pack a chromatography column with a suitable stationary phase (e.g., silica gel).
-
Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect the eluate in a series of fractions.
-
-
Biological Assay of Fractions:
-
Evaporate the solvent from each fraction.
-
Perform a biological assay (e.g., broth microdilution or disc diffusion) on each fraction to determine which ones retain the antimicrobial activity.
-
-
Iterative Purification:
-
Pool the active fractions and subject them to further rounds of chromatography, often using a different technique for higher resolution, such as High-Performance Liquid Chromatography (HPLC).
-
Repeat the process of fractionation and bioassay until a single, pure active compound is isolated.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using analytical techniques like Thin-Layer Chromatography (TLC) and HPLC. A pure compound should appear as a single spot on a TLC plate and a single peak in an HPLC chromatogram.
-
Table 2: Typical TLC Solvent Systems for Different Antibiotic Classes
| Antibiotic Class | Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference(s) |
| β-Lactams | Silica Gel GF254 | Various, e.g., Chloroform:Methanol (4:1) | UV (254 nm), Iodine vapor | |
| Tetracyclines | Silica Gel | Ethyl Acetate:Acetone:Water (5:3:1.5) | UV (365 nm) | |
| Aminoglycosides | Silica Gel | Chloroform:Methanol:Ammonia (2:2:1) | Ninhydrin spray | |
| Macrolides | Silica Gel | Ethyl Acetate:Methanol:Water (100:13.5:10) | Anisaldehyde-sulfuric acid reagent | |
| Fluoroquinolones | Silica Gel | Chloroform:Methanol:Ammonia (70:30:5) | UV (254 nm & 365 nm) |
Structure Elucidation
Once a pure antibiotic has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the antibiotic. Fragmentation patterns can reveal the structure of different parts of the molecule.
-
Sample Preparation: Dissolve a small amount of the purified antibiotic in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is commonly used for polar molecules like antibiotics.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.
Table 3: Characteristic MS Fragmentation Patterns for Selected Antibiotic Classes
| Antibiotic Class | Ionization Mode | Characteristic Fragment(s) | Reference(s) |
| Aminoglycosides | ESI+ | Loss of amino sugar units, characteristic ion at m/z 163 (protonated 2-deoxystreptamine) | |
| β-Lactams | ESI+ | Cleavage of the β-lactam ring | |
| Macrolides | ESI+ | Loss of cladinose and desosamine sugars | |
| Tetracyclines | ESI+ | Loss of water and ammonia from the core structure | |
| Vancomycin (Glycopeptide) | ESI+ | Fragmentation of the aminoglycoside and polypeptide portions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of an organic molecule. A suite of 1D and 2D NMR experiments are used to establish the connectivity of atoms and their spatial arrangement.
-
Sample Preparation: Dissolve 1-10 mg of the pure antibiotic in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and place it in an NMR tube.
-
1D NMR:
-
Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.
-
Acquire a ¹³C NMR spectrum to identify the types and number of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.
-
Table 4: Typical NMR Acquisition Parameters for Antibiotic Structure Elucidation
| Experiment | Nuclei Observed | Key Information Obtained | Typical Acquisition Time |
| ¹H NMR | ¹H | Proton chemical shifts, coupling constants, integration | 5-10 minutes |
| ¹³C NMR | ¹³C | Carbon chemical shifts, number of carbon environments | 30-60 minutes |
| COSY | ¹H, ¹H | ¹H-¹H spin systems (connectivity through bonds) | 1-2 hours |
| HSQC | ¹H, ¹³C | Direct ¹H-¹³C one-bond correlations | 1-2 hours |
| HMBC | ¹H, ¹³C | ¹H-¹³C long-range (2-3 bond) correlations | 2-4 hours |
| NOESY | ¹H, ¹H | ¹H-¹H spatial proximity (through space) | 4-8 hours |
X-ray Crystallography
For antibiotics that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure with atomic-level resolution.
-
Crystallization: Grow single crystals of the pure antibiotic. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures. Vapor diffusion is a common method.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray beam (typically at a synchrotron) and rotate it while collecting the diffraction pattern on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule. Build a molecular model into the electron density and refine it to obtain the final crystal structure.
Integrated Workflow and Key Pathways
The process of discovering a new antibiotic, from isolation to structure elucidation, is a multi-step endeavor. Understanding the workflow and the mechanisms of action of known antibiotics can guide the discovery process.
Caption: Integrated workflow for antibiotic discovery.
The mechanism of action for many classes of antibiotics involves the disruption of critical cellular pathways in bacteria. For example, β-lactam antibiotics, such as penicillin, inhibit the synthesis of the bacterial cell wall.
Caption: Mechanism of action for β-lactam antibiotics.
The Art of the Loop: A Technical Guide to Biological Activity Screening of Large Macrocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Macrocyclic peptides have emerged as a compelling therapeutic modality, occupying a unique chemical space between small molecules and large biologics. Their constrained yet flexible architecture allows them to engage with challenging drug targets, such as protein-protein interactions (PPIs), with high affinity and specificity. The successful discovery of bioactive macrocyclic peptides hinges on robust and efficient screening strategies. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques employed in the biological activity screening of large macrocyclic peptides.
Core Screening Strategies: A Multi-Pronged Approach
The initial step in identifying bioactive macrocyclic peptides involves high-throughput screening (HTS) of large, diverse libraries. These libraries can be generated through various methods, including phage display, mRNA display, yeast display, and one-bead-one-compound (OBOC) combinatorial synthesis. The choice of screening strategy depends on the nature of the target and the desired biological readout.
Target-Based vs. Phenotypic Screening:
-
Target-Based Screening: This approach focuses on the direct interaction between the macrocyclic peptide and a purified, well-characterized biological target (e.g., an enzyme, receptor, or isolated protein domain). Assays are designed to measure binding affinity or modulation of the target's biochemical function.
-
Phenotypic Screening: In this strategy, libraries are screened in a more physiologically relevant context, such as in whole cells or even model organisms. The readout is a change in a cellular phenotype (e.g., cell death, inhibition of a signaling pathway, or a change in morphology), without a priori knowledge of the specific molecular target.
A typical screening cascade often begins with a primary high-throughput screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Quantitative Data Presentation
A critical aspect of any screening campaign is the systematic collection and analysis of quantitative data to enable meaningful comparisons between different macrocyclic peptides. The following tables summarize key activity data for macrocyclic peptides targeting prominent cancer-related signaling pathways.
Table 1: Macrocyclic Peptide Inhibitors of the KRAS Signaling Pathway
| Peptide ID | Target | Assay Type | IC50 (µM) | Reference |
| KRpep-2d | KRAS G12D | SOS1-mediated nucleotide exchange | - | [1] |
| MP-3995 | KRAS G12D | pERK inhibition in AsPC-1 cells | ~10 | [2] |
| 7 | KRAS G12D | pERK inhibition in pancreatic cancer cells | Low µM | [3] |
Table 2: Macrocyclic Peptide Inhibitors of the Wnt Signaling Pathway
| Peptide ID | Target | Assay Type | KD (nM) | IC50 (nM) | Reference |
| WAp-D04 | Wnt3a | Surface Plasmon Resonance | 110 | 290 (Reporter Assay) | [3] |
| WAp-D04-W10P | Wnt3a | Surface Plasmon Resonance | - | 56 (Reporter Assay) | [3] |
| A-b6 | β-catenin | TOPFLASH Reporter Assay | - | ~20,000 | [4] |
Table 3: Macrocyclic Peptide Inhibitors of the p53-MDM2 Interaction
| Peptide ID | Target | Assay Type | KD (nM) | IC50 (µM) | Reference |
| - | MDM2 | Fluorescence Polarization | - | 0.36 | [5] |
| cTAT-KD3 | MDM2/MDMX | - | - | 1-12 (Cell-based) | [6] |
| cR10-KD3 | MDM2/MDMX | - | - | 1 (Cell-based) | [6] |
| p53-16 | MDM2/MDMX | - | Nanomolar range | - | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the screening of macrocyclic peptides.
Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
This is a competitive binding assay used to identify molecules that disrupt the interaction between p53 and its negative regulator, MDM2.
Materials:
-
Purified recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled 15-amino acid peptide).
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
384-well black, flat-bottom microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 1.5x working solution of MDM2 protein (e.g., 1.5 µM) in FP assay buffer.
-
Prepare a 1.5x working solution of the fluorescent p53 peptide probe (e.g., 75 nM) in FP assay buffer.
-
Prepare serial dilutions of the macrocyclic peptides to be tested in FP assay buffer. The final concentration should typically range from low nanomolar to high micromolar.
-
-
Assay Setup:
-
Add 20 µL of the diluted macrocyclic peptides or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Prepare a reaction mixture containing the MDM2 protein and the fluorescent p53 peptide probe.
-
Add 40 µL of the reaction mixture to each well, bringing the final volume to 60 µL. The final concentrations in the assay would be, for example, 1 µM MDM2 and 50 nM probe.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Centrifuge the plate briefly (e.g., 2 minutes at 200 x g) to remove any bubbles.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for a Rhodamine label).[8]
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the macrocyclic peptide.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Wnt Signaling Luciferase Reporter Assay
This cell-based assay is used to screen for macrocyclic peptides that modulate the canonical Wnt signaling pathway. The assay utilizes a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
Materials:
-
HEK293T cells (or other suitable cell line).
-
TCF/LEF luciferase reporter vector (e.g., TOP-flash).
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Recombinant Wnt3a protein.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TCF/LEF luciferase reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the macrocyclic peptides.
-
Stimulate the cells with a predetermined optimal concentration of recombinant Wnt3a protein (e.g., 100 ng/mL) to activate the pathway. Include control wells with and without Wnt3a stimulation.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
For inhibitors, calculate the percentage of inhibition of Wnt3a-induced reporter activity.
-
Plot the results against the macrocyclic peptide concentration to determine the IC50 or EC50 values.[9][10][11]
-
KRAS Signaling Inhibition Assay (pERK Western Blot)
This assay assesses the ability of macrocyclic peptides to inhibit the downstream signaling of oncogenic KRAS by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase).
Materials:
-
Cancer cell line with a known KRAS mutation (e.g., AsPC-1 with KRAS G12D).
-
Cell culture medium and serum.
-
Macrocyclic peptides for testing.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Culture and Treatment:
-
Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the macrocyclic peptides for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK antibody and the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pERK, tERK, and the loading control.
-
Normalize the pERK signal to the tERK signal and/or the loading control.
-
Calculate the percentage of inhibition of pERK levels compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the macrocyclic peptide concentration to determine the IC50 value.[1][7]
-
Mandatory Visualizations: Signaling Pathways and Workflows
Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Caption: The KRAS signaling pathway and the inhibitory action of a macrocyclic peptide.
Caption: The canonical Wnt signaling pathway and its inhibition by a macrocyclic peptide.
Caption: The p53-MDM2 regulatory loop and its disruption by a macrocyclic peptide.
Experimental Workflows
Caption: A generalized workflow for the screening of macrocyclic peptide libraries.
Conclusion and Future Directions
The screening of large macrocyclic peptide libraries is a dynamic and rapidly evolving field. The combination of innovative library generation technologies and sophisticated screening assays has enabled the discovery of potent and selective modulators for a growing number of challenging disease targets. Future advancements will likely focus on the development of more predictive cell-based and in vivo screening models, the integration of machine learning and artificial intelligence for library design and data analysis, and the exploration of novel macrocyclization chemistries to further expand the accessible chemical space. As our understanding of the principles governing the biological activity and pharmacokinetic properties of macrocyclic peptides deepens, this promising class of molecules is poised to make a significant impact on modern medicine.
References
- 1. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
"biosynthesis pathway of [Compound Family] natural products"
An In-depth Technical Guide to the Biosynthesis of Terpenoid Natural Products
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Terpenoids represent the largest and most structurally diverse class of natural products, with a vast array of applications in medicine, fragrance, and biotechnology.[1][2][3] Their biosynthesis originates from simple five-carbon precursors generated through two primary pathways: the Mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[4][5] Understanding these intricate networks is critical for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathways, key enzymatic transformations, quantitative data from metabolic engineering studies, and detailed experimental protocols for the analysis of terpenoid biosynthesis.
Core Biosynthetic Pathways: The Genesis of Isoprenoid Precursors
All terpenoids are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants and many microorganisms employ two distinct, spatially separated pathways to produce these precursors.[5][7]
The Mevalonate (MVA) Pathway
Operating in the cytosol of eukaryotes, archaea, and some bacteria, the MVA pathway utilizes acetyl-CoA as its primary substrate.[5][7][8] It is the principal route for the production of sesquiterpenes (C15), triterpenes (C30), and sterols.[5][7] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[9][10] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step and a major regulatory control point.[4][10][11] A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP, which can be isomerized to DMAPP.[12][13]
Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is active in the plastids of plants, green algae, and most bacteria.[5][14] It provides the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as essential photosynthetic pigments like carotenoids and the phytol tail of chlorophyll.[8][15] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered the primary flux-controlling step.[14][15] The product, DXP, is then converted to MEP by DXP reductoisomerase (DXR).[14][15] A further five enzymatic steps convert MEP into a mixture of IPP and DMAPP.[16]
Caption: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP biosynthesis.
Downstream Biosynthesis: From C5 Units to Terpenoid Diversity
The structural diversity of terpenoids arises from the subsequent assembly of IPP and DMAPP units and the chemical modification of the resulting carbon skeletons.
Chain Elongation by Prenyltransferases
IPP and DMAPP are sequentially condensed in head-to-tail fashion by a class of enzymes called prenyltransferases to form linear prenyl diphosphate precursors of varying lengths.[17]
-
Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP, C10), the precursor to all monoterpenes.[17]
-
Farnesyl Diphosphate Synthase (FPPS) adds another IPP unit to GPP to yield farnesyl diphosphate (FPP, C15), the precursor for sesquiterpenes and triterpenes.[17]
-
Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the addition of IPP to FPP to produce geranylgeranyl diphosphate (GGPP, C20), the precursor for diterpenes and tetraterpenes.[13][17]
Carbon Skeleton Formation by Terpene Synthases (TPS)
The remarkable diversity of terpenoid structures is primarily generated by terpene synthases (TPS). These enzymes catalyze complex cyclization and rearrangement reactions using the linear prenyl diphosphate precursors (GPP, FPP, GGPP) to create the vast array of cyclic and acyclic carbon skeletons that define the terpenoid classes.[7]
Functional Diversification
Following the action of TPS, the basic terpenoid skeletons undergo further modifications by other enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, reductases, and glycosyltransferases. These enzymes introduce various functional groups (e.g., hydroxyl, carbonyl, carboxyl), which contribute to the final chemical properties and biological activities of the specific terpenoid natural product.[18]
Caption: General workflow for downstream terpenoid biosynthesis.
Quantitative Data in Terpenoid Biosynthesis
Metabolic engineering efforts have provided valuable quantitative data on the flux and regulation of terpenoid pathways. The following tables summarize key kinetic parameters for pathway enzymes and reported improvements in product titers.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| DXS | Populus trichocarpa | Pyruvate | 87.8 | - | [19] |
| DXS | Populus trichocarpa | GAP | 18.5 | - | [19] |
| Isoprene Synthase | Eucalyptus | DMAPP | 160 | 0.195 |[19] |
Table 2: Examples of Metabolic Engineering for Enhanced Terpenoid Production
| Product | Host Organism | Engineering Strategy | Fold Increase / Titer | Reference |
|---|---|---|---|---|
| Nerolidol | E. coli | Translational fusion of nerolidol synthase and FPP synthase | >110-fold (up to 4.2 g/L) | [11][14][20] |
| Total Terpenoids | Yeast | Stepwise optimization of the endogenous MVA pathway | 56-fold | [7] |
| Artemisinin | A. annua | Overexpression of soluble CrHMGR | 22-38% increase | [16] |
| Sterols | N. tabacum | Expression of hamster HMGR gene | 3 to 10-fold | [4] |
| Carotenoids (Total) | D. carota | Overexpression of Arabidopsis DXS | 80% increase | [15] |
| Carotenoids (Total) | D. carota | Overexpression of Arabidopsis DXR | 19% increase |[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of terpenoid biosynthesis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the transcript levels of genes involved in terpenoid biosynthesis.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from plant tissues of interest using a suitable kit (e.g., Trizol reagent) according to the manufacturer's protocol.[21]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from ~0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., PrimerScript 1st Strand cDNA synthesis kit) as per the manufacturer's instructions.[21]
2. qRT-PCR Reaction:
-
Prepare the reaction mixture in a total volume of 20 µL, containing: 10 µL SYBR Green Master Mix, 1.0 µL each of forward and reverse primers (10 µM), 2.0 µL of diluted cDNA template, and 6.0 µL of nuclease-free water.[22]
-
Use specific primers designed for the target biosynthetic genes.
-
Run the reaction on a real-time PCR system with the following typical thermal profile: 95°C for 5 min, followed by 40-45 cycles of 95°C for 5-15 s and 60°C for 20-30 s.[2][22]
-
Include a melting curve analysis (e.g., 65°C to 95°C) to verify the specificity of the amplification.[2]
3. Data Analysis:
-
Normalize the expression of target genes to a stable internal reference gene (e.g., Actin, EF1, PP2A).[21][23]
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.[2][21][22]
Quantification of Terpenoid Metabolites by GC-MS
This protocol describes a general method for the extraction and analysis of volatile and semi-volatile terpenoids.
1. Sample Preparation and Extraction:
-
Grind ~40 mg of dried, homogenized plant material (e.g., leaves, flowers) into a fine powder.[18]
-
Add the powder to a GC vial containing a suitable organic solvent (e.g., 1.5 mL of hexane or ethyl acetate).[18][24]
-
Include an internal standard (e.g., dodecane, n-tridecane at 50-100 µg/mL) in the solvent for quantification.[18][24]
-
Vortex the mixture vigorously for 20-30 seconds, followed by sonication for 15-30 minutes.
-
Centrifuge the sample to pellet the plant debris.
-
Transfer the supernatant to a new vial, optionally filtering it through a 0.22 µm syringe filter, for GC-MS analysis.
2. GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).[25]
-
Employ an appropriate temperature program. A representative program is: initial oven temperature of 50-60°C, hold for 1-2 min, ramp at 3-10°C/min to 250-280°C, and hold for 5-10 min.[25]
-
Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
3. Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantify individual terpenoids by generating a calibration curve for each compound using the peak area ratio of the analyte to the internal standard.
In Vitro Enzyme Activity Assays
1. HMG-CoA Reductase (HMGR) Activity Assay:
-
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[26]
-
Reaction Mixture: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT).[26]
-
Procedure: In a quartz cuvette, combine the assay buffer, purified enzyme (e.g., 150 nM final concentration), and 300 µM NADPH. Pre-incubate at 37°C for 5-15 minutes.[26]
-
Initiate the reaction by adding the substrate HMG-CoA (e.g., to a final concentration of 200 µM).[26]
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate enzyme activity based on the rate of NADPH consumption (ε = 6.22 mM⁻¹cm⁻¹).
2. DXS-DXR Coupled Enzyme Assay:
-
This assay measures DXS activity by coupling the production of its product, DXP, to the DXR-catalyzed oxidation of NADPH.[19][27]
-
Reaction Mixture: Prepare a solution containing 100 mM HEPES (pH 8.0), 1 mM Thiamine Pyrophosphate (TPP), 1.5 mM MnCl₂, 0.15 mM NADPH, a saturating amount of purified DXR enzyme, and varying concentrations of the substrates pyruvate and GAP.[27]
-
Procedure: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified DXS enzyme.[27]
-
Monitor the decrease in absorbance at 340 nm spectrophotometrically.
-
Determine kinetic parameters by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[26]
3. Terpene Synthase (TPS) High-Throughput Colorimetric Assay:
-
This assay relies on substrate competition in an engineered E. coli strain that produces carotenoids (a colored terpenoid).[10][13][28]
-
Principle: An active TPS will compete with the carotenoid pathway for a common precursor (e.g., FPP or GGPP). High TPS activity will divert the precursor, leading to a reduction in carotenoid production and a visible loss of color in the bacterial colony.[10]
-
Procedure:
-
Co-transform E. coli with two plasmids: one containing the carotenoid biosynthesis gene cluster (e.g., pAC-EBI for lycopene production) and another containing the TPS gene to be tested.[13]
-
Plate the transformed cells on an appropriate solid medium and incubate to allow for colony growth and color development.
-
Screen for active TPS variants by identifying colonies with reduced or absent color compared to a negative control (harboring an empty vector or an inactive TPS mutant).[10]
-
The color intensity can be quantified by extracting the carotenoid pigments with acetone and measuring the absorbance of the supernatant.[13]
-
References
- 1. A high-throughput colorimetric screening assay for terpene synthase activity based on substrate consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full-Length Transcriptome Sequencing Combined with RNA-Seq to Analyze Genes Related to Terpenoid Biosynthesis in Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is the Reaction Catalyzed by 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase a Rate-Limiting Step for Isoprenoid Biosynthesis in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. a-high-throughput-colorimetric-screening-assay-for-terpene-synthase-activity-based-on-substrate-consumption - Ask this paper | Bohrium [bohrium.com]
- 13. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption | PLOS One [journals.plos.org]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Frontiers | Differential Contribution of the First Two Enzymes of the MEP Pathway to the Supply of Metabolic Precursors for Carotenoid and Chlorophyll Biosynthesis in Carrot (Daucus carota) [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of HMG-CoA reductase activity in plants. | Semantic Scholar [semanticscholar.org]
- 18. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic flux enhancement from the translational fusion of terpene synthases is linked to terpene synthase accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Full-Length Transcriptome Analysis Reveals Candidate Genes Involved in Terpenoid Biosynthesis in Artemisia argyi [frontiersin.org]
- 22. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. thecbggurus.com [thecbggurus.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data Analysis (NMR, MS) of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of acetylsalicylic acid, commonly known as aspirin. The document details experimental protocols, presents spectroscopic data in a structured format, and includes visualizations of analytical workflows and molecular fragmentation pathways to aid in the structural elucidation and quality control of this vital pharmaceutical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For aspirin, both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to confirm its identity and purity.
A typical experimental protocol for the NMR analysis of aspirin involves the following steps:
Sample Preparation:
-
For ¹H NMR: Dissolve 5-25 mg of the aspirin sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]
-
For ¹³C NMR: A higher concentration of the sample, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference point for the chemical shift scale (δ = 0 ppm).
Instrumental Parameters: The following are typical acquisition parameters for the NMR analysis of aspirin and similar small molecules:
-
Spectrometer Frequency: ¹H NMR spectra can be acquired on instruments with frequencies ranging from 60 MHz to 500 MHz or higher.[2][3] Higher field strengths generally result in better signal dispersion and resolution.
-
Pulse Angle: A 90° pulse angle is commonly used for ¹H NMR acquisition.[1] For ¹³C NMR, a 30° or 45° pulse angle is often employed to allow for shorter relaxation delays.[4][5]
-
Acquisition Time: A typical acquisition time for ¹H NMR is around 6.4 seconds.[2]
-
Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. For ¹H NMR, a relaxation delay of 1-2 seconds is common.[1] For ¹³C NMR, a longer delay may be necessary for quaternary carbons, but shorter delays (e.g., 2 seconds) are often used in routine analyses to save time.[4]
-
Number of Scans (Transients): For ¹H NMR, a small number of scans (e.g., 4 to 32) is usually sufficient.[1][2] For ¹³C NMR, a much larger number of scans is required to achieve an adequate signal-to-noise ratio.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for aspirin dissolved in CDCl₃.
Table 1: ¹H NMR Data for Aspirin in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.77 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 8.12 | Doublet | 1H | Aromatic proton (ortho to -COOH) |
| 7.66 | Triplet | 1H | Aromatic proton (para to -COOH) |
| 7.28 | Triplet | 1H | Aromatic proton (para to -OCOCH₃) |
| 7.16 | Doublet | 1H | Aromatic proton (ortho to -OCOCH₃) |
| 2.36 | Singlet | 3H | Methyl protons (-OCOCH₃) |
Data sourced from Thermo Fisher Scientific.[6]
Table 2: ¹³C NMR Data for Aspirin in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 170.3 | Carboxylic acid carbon (-COOH) |
| 169.7 | Ester carbonyl carbon (-OCOCH₃) |
| 150.9 | Aromatic carbon attached to ester |
| 134.5 | Aromatic CH (para to -COOH) |
| 131.0 | Aromatic CH (ortho to -COOH) |
| 126.1 | Aromatic carbon attached to -COOH |
| 123.9 | Aromatic CH (para to -OCOCH₃) |
| 122.3 | Aromatic CH (ortho to -OCOCH₃) |
| 21.1 | Methyl carbon (-OCOCH₃) |
Data compiled from various spectroscopic databases.
The logical relationship between the structure of aspirin and its ¹H NMR signals can be visualized as follows:
Mass Spectrometry (MS) Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
A general protocol for the mass spectrometry analysis of aspirin is as follows:
Sample Preparation:
-
The sample is typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7]
-
This stock solution is then further diluted to a final concentration in the range of 10 µg/mL.
-
The solution should be filtered to remove any particulate matter that could block the instrument's sample introduction system.
Instrumental Parameters: The specific parameters will vary depending on the type of mass spectrometer and ionization source used. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for small molecules like aspirin.
-
Ionization Mode: Aspirin can be analyzed in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[8]
-
Mass Range: The instrument is typically set to scan a mass range that includes the expected molecular weight of aspirin (180.16 g/mol ), for example, m/z 50-300.
-
Ion Source Parameters: For ESI, parameters such as the capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve good signal intensity and stability.
The following table summarizes the major ions and fragments observed in the mass spectrum of aspirin.
Table 3: Key Ions and Fragments in the Mass Spectrum of Aspirin
| m/z | Ion/Fragment | Proposed Structure/Origin |
| 180 | [M]⁺ | Molecular ion (Electron Ionization) |
| 179 | [M-H]⁻ | Deprotonated molecule (Negative Ion ESI)[9] |
| 138 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the molecular ion[10] |
| 121 | [M - C₂H₂O - OH]⁺ | Loss of a hydroxyl radical from the m/z 138 fragment |
| 120 | [M - C₂H₂O - H₂O]⁺ | Loss of a water molecule from the m/z 138 fragment[10] |
| 92 | [M - C₂H₂O - H₂O - CO]⁺ | Loss of carbon monoxide from the m/z 120 fragment[10] |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
The fragmentation of aspirin in the mass spectrometer and the general workflow of spectroscopic analysis can be visualized with the following diagrams.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ugent.be [ugent.be]
- 8. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]
- 9. Direct detection and identification of active pharmaceutical ingredients in intact tablets by helium plasma ionization (HePI) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - What is the structure of 92 m/z fragment for aspirin - Chemistry Stack Exchange [chemistry.stackexchange.com]
In Vitro Antibacterial Spectrum of [Compound Name]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro antibacterial profile of [Compound Name]. It includes detailed data on its antibacterial potency against a panel of clinically relevant bacteria, standardized experimental protocols for key assays, and visual representations of experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents.
Antibacterial Potency and Spectrum
The in vitro activity of [Compound Name] was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The primary metrics for potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3]
Minimum Inhibitory Concentration (MIC)
The MIC values provide a quantitative measure of an antimicrobial's potency.[4] The lower the MIC, the more potent the compound. Data presented in Table 1 summarizes the MIC values of [Compound Name] against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of [Compound Name]
| Bacterial Strain | Type | ATCC Number | [Compound Name] MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1 |
| Enterococcus faecalis | Gram-positive | 29212 | 2 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Klebsiella pneumoniae | Gram-negative | 13883 | 16 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |
| Acinetobacter baumannii | Gram-negative | 19606 | 16 |
Data are hypothetical and for illustrative purposes only.
Minimum Bactericidal Concentration (MBC)
MBC testing is conducted after an MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Table 2: Minimum Bactericidal Concentrations (MBCs) of [Compound Name]
| Bacterial Strain | ATCC Number | [Compound Name] MIC (µg/mL) | [Compound Name] MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 | 4 | 4 |
| Escherichia coli | 25922 | 8 | 16 | 2 |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Standardized methodologies are crucial for the reproducibility and comparison of antibacterial susceptibility data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Broth Microdilution MIC Assay
This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[1][6]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on appropriate agar. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (MHB). The broth is incubated at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).[7] This culture is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Compound Dilution: A serial two-fold dilution of [Compound Name] is prepared in a 96-well microtiter plate.[8] A stock solution of the compound is first diluted to twice the highest concentration to be tested.[9] Then, 100 µL of MHB is added to all wells. 100 µL of the 2x compound stock is added to the first column of wells, mixed, and then 100 µL is transferred to the next column, repeating down to the desired final concentration.[8]
-
Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension, bringing the final volume to 200 µL and halving the compound concentrations. This results in a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Controls: A positive control well (bacteria in broth, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[1]
-
Result Determination: The MIC is recorded as the lowest concentration of [Compound Name] that shows no visible turbidity (growth) after incubation.[1]
Protocol for MBC Determination
The MBC test is a subsequent step to the MIC assay to determine the lowest concentration of an agent that kills the bacteria.[2][5]
-
Subculturing: Following the MIC determination, a 10-100 µL aliquot is taken from each well that showed no visible growth.[10]
-
Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]
Protocol for Time-Kill Kinetics Assay
This assay provides information on the dynamic interaction between an antimicrobial agent and a microorganism over time.[11][12]
-
Preparation: A logarithmic-phase bacterial culture is prepared, typically to a concentration of 1-5 x 10⁵ CFU/mL in MHB.[13]
-
Exposure: The bacterial suspension is added to flasks containing [Compound Name] at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control flask (no compound).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.[13]
-
Quantification: The aliquot is serially diluted, plated on agar, and incubated for 18-24 hours. The number of viable colonies (CFU/mL) is then counted.
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. microchemlab.com [microchemlab.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 14. nelsonlabs.com [nelsonlabs.com]
Technical Guide: Cytotoxicity Assessment of Novel Dichloro-Substituted Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel peptide-based therapeutics continues to be a significant focus in drug discovery. The incorporation of non-canonical amino acids, such as those with dichloro-substitutions, offers a promising avenue for enhancing peptide stability, cell permeability, and biological activity. This technical guide provides a comprehensive framework for the synthesis and in-depth cytotoxicity assessment of novel dichloro-substituted peptides. While direct literature on the cytotoxicity of novel, multi-residue dichloro-substituted peptides is nascent, this guide synthesizes established methodologies for peptide synthesis and cytotoxicity evaluation, drawing illustrative parallels from studies on dichloro-substituted small molecules and other modified peptides.
I. Synthesis of Dichloro-Substituted Peptides
The synthesis of peptides incorporating dichloro-substituted amino acids, such as dichlorophenylalanine, can be achieved using well-established Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids (including the desired dichloro-substituted amino acid)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminal modification)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA, with scavengers like triisopropylsilane and water)
-
Ether (for precipitation)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent and a base. Add the activated amino acid to the resin and allow it to react to form a peptide bond.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, including the dichloro-substituted amino acid.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, followed by centrifugation and lyophilization. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Diagram: Solid-Phase Peptide Synthesis Workflow
An In-depth Technical Guide to Computational Docking Studies of Ibrutinib with Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational docking analysis of Ibrutinib, a first-in-class covalent inhibitor, with its therapeutic target, Bruton's tyrosine kinase (BTK). Ibrutinib's mechanism of action involves the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a cornerstone therapy for various B-cell malignancies.[1][2][3] Computational docking is an indispensable tool in understanding and optimizing such interactions. It allows for the prediction of binding modes and affinities, guiding the design of more potent and selective kinase inhibitors.[4][5]
Data Presentation: Quantitative Analysis of Ibrutinib-BTK Interaction
The efficacy of Ibrutinib is quantified by several key parameters that describe its binding affinity and reaction kinetics with BTK. As a covalent inhibitor, its potency is not solely defined by reversible binding affinity (IC50 or Ki) but also by the rate of covalent bond formation (k_inact).[6][7]
| Parameter | Value | Description | Source(s) |
| IC50 | 0.5 nM | The concentration of Ibrutinib required to inhibit BTK activity by 50%. This value reflects high potency. | [8][9] |
| 11 nM | The concentration required to inhibit BTK autophosphorylation in a B-cell line. | [8][9] | |
| Ki | 0.59 nM | The inhibition constant, representing the binding affinity of the initial, non-covalent complex between Ibrutinib and BTK. | [6] |
| k_inact | 0.041 min⁻¹ | The maximal rate of irreversible inactivation of BTK by Ibrutinib. | [6] |
| k_inact/Ki | 1.17 µM⁻¹s⁻¹ | The second-order rate constant, which represents the overall efficiency of covalent inhibition. This parameter is crucial for comparing covalent inhibitors. | [6] |
Experimental Protocols: Covalent Docking Methodology
The computational study of Ibrutinib requires a specialized covalent docking protocol to account for the formation of a permanent bond with the target protein. The following methodology outlines a typical workflow.
1. Preparation of the Target Protein (BTK)
-
Structure Retrieval: Obtain the three-dimensional crystal structure of BTK in complex with Ibrutinib from the Protein Data Bank (PDB). A commonly used entry is 5P9J.[10][11] This structure provides an experimentally validated starting point for the active site conformation.
-
Protein Preparation: The raw PDB file must be processed. This involves:
-
Removing all non-essential molecules, including water, ions, and co-crystallized ligands (except for retaining the reference Ibrutinib position if desired).
-
Adding hydrogen atoms, which are typically absent in crystal structures.
-
Assigning partial charges and protonation states to amino acid residues appropriate for a physiological pH.
-
Performing a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.
-
2. Preparation of the Ligand (Ibrutinib)
-
Structure Generation: The 3D structure of Ibrutinib can be extracted from the co-crystallized PDB file or generated from its 2D chemical structure using molecular modeling software.
-
Ligand Preparation: The ligand structure is optimized by:
-
Assigning appropriate atom and bond types.
-
Adding hydrogen atoms and assigning partial charges.
-
Performing an energy minimization to obtain a low-energy conformation.
-
Defining the rotatable bonds to allow for conformational flexibility during the docking simulation.
-
3. Covalent Docking Simulation
-
Active Site Definition: The binding site is defined as a grid box centered on the location of the co-crystallized Ibrutinib. The size of the grid should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.
-
Covalent Docking Setup: Unlike standard docking, covalent docking requires defining the specific reaction.
-
Reactive Residue: Identify the nucleophilic residue in the protein, which for BTK is Cysteine-481 (Cys-481).[8][12]
-
Reactive Atom: Identify the electrophilic atom in the ligand. For Ibrutinib, this is the β-carbon of its acrylamide "warhead," which undergoes a Michael addition reaction.[12][13]
-
Reaction Type: Specify the reaction type (e.g., Michael addition) within the docking software.
-
-
Execution: The docking algorithm samples numerous conformations and orientations (poses) of Ibrutinib within the defined active site. It then models the formation of the covalent bond with Cys-481 for plausible poses.
4. Post-Docking Analysis
-
Scoring and Ranking: The generated poses are scored based on functions that estimate the binding free energy. The top-ranked poses are selected for further analysis.
-
Binding Mode Analysis: The best-scoring pose is visually inspected to analyze the key molecular interactions responsible for binding, which include:
-
The covalent bond between Ibrutinib and the thiol group of Cys-481.
-
Hydrogen bonds with backbone atoms in the hinge region of the kinase.
-
Hydrophobic and van der Waals interactions with other active site residues.
-
-
Validation: The predicted binding pose is compared with the original orientation of Ibrutinib in the experimental crystal structure (e.g., 5P9J) to calculate the Root Mean Square Deviation (RMSD). A low RMSD value (< 2.0 Å) indicates a successful prediction of the native binding mode.
Mandatory Visualizations
The B-cell receptor (BCR) pathway is fundamental for B-cell proliferation, differentiation, and survival.[14] BTK is a key node in this cascade. Upon BCR activation, spleen tyrosine kinase (SYK) is recruited and phosphorylated, which in turn activates BTK.[15] Active BTK phosphorylates phospholipase C-γ2 (PLCγ2), triggering downstream signals that lead to the activation of transcription factors like NF-κB, ultimately promoting cell survival.[14][15][16] Ibrutinib covalently binds to BTK, blocking its kinase activity and shutting down this pro-survival signaling.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
The process of performing a computational docking study follows a structured workflow, from initial setup to final analysis. This ensures reproducibility and reliability of the results.
Caption: A standardized workflow for performing a computational covalent docking study.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 10. opastpublishers.com [opastpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational Investigation of the Covalent Inhibition Mechanism of Bruton’s Tyrosine Kinase by Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
"optimized solid-phase synthesis protocol for complex cyclic peptides"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of complex cyclic peptides is a critical aspect of drug discovery and development, as cyclization can significantly enhance peptide stability, receptor affinity, and bioavailability.[1][2][3] Solid-phase peptide synthesis (SPPS) offers a robust methodology for the assembly of the linear peptide precursors.[4][5] This document outlines an optimized protocol for the synthesis of complex cyclic peptides using Fmoc/tBu solid-phase chemistry, focusing on strategies to overcome common challenges such as peptide aggregation and inefficient cyclization.[6][7] Detailed experimental procedures for on-resin cyclization, cleavage, purification, and analysis are provided.
Data Presentation: Key Parameters for Optimized Synthesis
Successful synthesis of complex cyclic peptides hinges on the careful optimization of several key parameters. The following tables provide a summary of typical conditions and reagents used in the optimized protocol. Note that these values may require further optimization depending on the specific peptide sequence.
Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy)
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | ChemMatrix® or TentaGel® (0.2-0.4 mmol/g loading) | Minimizes peptide aggregation. |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 1 min, 1 x 10 min) | Removal of the temporary Fmoc protecting group.[1] |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF | Efficient amide bond formation. |
| Coupling Time | 45-60 minutes | Ensures complete reaction. |
| Double Coupling | For sterically hindered amino acids (e.g., Aib, Pro) or difficult sequences | Drives the reaction to completion to avoid deletion sequences.[5] |
| Capping | Acetic anhydride/DIPEA in DMF (optional) | Blocks unreacted amino groups to prevent the formation of deletion peptides. |
Table 2: Reagents and Conditions for On-Resin Cyclization
| Parameter | Reagent Combination | Typical Concentration | Reaction Time | Key Considerations |
| Coupling Reagent | HBTU/HOBt/DIPEA | 0.4 M in DMF | 4-24 hours | A standard and effective combination for amide bond formation.[4] |
| Phosphonium Salt | PyBOP/DIPEA | 0.4 M in DMF | 4-24 hours | Often used for sterically hindered cyclizations. |
| Uronium Salt | HATU/HOAt/DIPEA | 0.4 M in DMF | 2-12 hours | Highly efficient and can reduce racemization, particularly when HOAt is included.[1] |
| Carbodiimide | DIC/OxymaPure® | 0.4 M in DCM/DMF | 6-24 hours | Cost-effective; OxymaPure® is a superior alternative to HOBt. |
Table 3: Cleavage and Deprotection Cocktails
| Peptide Composition | Cleavage Cocktail | Time | Purpose of Scavengers |
| General Peptides | TFA/TIPS/H₂O (95:2.5:2.5) | 2-3 hours | TIPS and water scavenge carbocations to prevent side reactions. |
| Peptides with Arg(Pbf) | TFA/TIPS/H₂O (95:2.5:2.5) | 2-3 hours | Standard cocktail is usually sufficient. |
| Peptides with Cys(Trt) | TFA/TIPS/EDT/H₂O (94:1:2.5:2.5) | 2-3 hours | EDT is a scavenger for the trityl group. |
| Peptides with Met | TFA/TIPS/Thioanisole (95:2.5:2.5) | 2-3 hours | Thioanisole prevents oxidation of the methionine side chain. |
| Peptides with Trp | TFA/TIPS/EDT (95:2.5:2.5) | 2-3 hours | EDT protects the indole ring from modification. |
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide
This protocol is based on the Fmoc/tBu strategy.[4][7]
-
Resin Swelling: Swell the resin (e.g., Rink Amide ChemMatrix®) in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using the conditions outlined in Table 1.
-
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again.
-
Repeat this cycle for each amino acid in the sequence.
-
On-Resin Cyclization
-
Side-Chain Deprotection of Linking Residue: If the peptide is anchored to the resin via a side chain (e.g., Asp, Glu, Lys), selectively deprotect the appropriate protecting group (e.g., Alloc, ivDde) to reveal the carboxyl or amino group for cyclization.
-
N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cyclization:
-
Wash the resin extensively with DMF to remove residual piperidine.
-
Add the chosen cyclization cocktail (see Table 2) to the resin.
-
Agitate the reaction vessel at room temperature for the specified time. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
-
Cleavage from Resin and Global Deprotection
-
Resin Preparation: Wash the cyclized peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Cleavage: Add the appropriate cleavage cocktail (see Table 3) to the dry resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification:
-
Analysis:
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. agilent.com [agilent.com]
Application Note: High-Purity Quercetin Isolation from Crude Plant Extracts Using Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Quercetin, a flavonoid of significant therapeutic interest, from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology covers the entire workflow, from initial analytical method development and purity assessment to the strategic scale-up for preparative-scale separation. By following these protocols, researchers can achieve high recovery and purity of the target compound. All quantitative data and method parameters are summarized in structured tables, and the workflow logic is illustrated using diagrams.
Introduction
Quercetin is a potent antioxidant flavonoid found abundantly in fruits, vegetables, and medicinal plants.[1][2] Its wide range of pharmacological benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects, makes it a compound of great interest for pharmaceutical and nutraceutical applications.[3] Natural extracts, however, contain a complex mixture of compounds, necessitating an efficient purification strategy to isolate Quercetin for research or product development.[4]
Preparative HPLC is a powerful technique for purifying compounds from complex mixtures on a larger scale than traditional analytical HPLC.[5] The principle involves scaling up an optimized analytical separation to a larger column to isolate and collect substantial quantities of the pure substance.[6][7] A systematic approach to this scale-up process is crucial for maintaining the resolution and separation quality achieved at the analytical level.[7][8] This application note details a robust method for this purpose.
Experimental Protocols
Protocol 1: Crude Quercetin Extract Preparation
This protocol describes a solid-liquid extraction from a plant source, such as dried green tea leaves or onion skins.[2]
-
Sample Preparation: Grind dried plant material into a fine powder.
-
Extraction: Add 10 grams of the plant powder to 150 mL of 70% ethanol.[2]
-
Agitation: Stir the mixture for 16 hours at room temperature using a magnetic stirrer.[2]
-
Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid plant material.[2]
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 50°C to obtain the crude, concentrated extract.[2]
-
Final Sample Prep: Redissolve a known quantity of the dried crude extract in methanol for HPLC analysis.[3] Centrifuge or filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Analytical Method Development and Purity Assessment
An initial analytical method is required to determine the retention time of Quercetin and assess the purity of the crude extract.
-
HPLC System: An analytical HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]
-
Mobile Phase A: Purified water with 0.1% formic acid or 1.2 ml/L orthophosphoric acid.[2][9]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient Elution: A linear gradient from 5% B to 30% B over 35 minutes is a typical starting point.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Monitor at a wavelength of 254 nm or 280 nm.[2][4]
-
Injection Volume: 10 µL.[2]
-
Procedure: Inject the prepared crude extract and a Quercetin standard to identify the Quercetin peak and determine its retention time and the initial purity of the extract.
Protocol 3: Scale-Up from Analytical to Preparative HPLC
The goal is to maintain the separation quality while increasing the load. The key is to geometrically scale the flow rate and injection volume according to the column dimensions.[7]
-
Select Preparative Column: Choose a preparative column with the same chemistry and particle size as the analytical column (e.g., C18, 5 µm) but with a larger internal diameter (e.g., 250 mm x 21.2 mm). Using identical column lengths simplifies the process as the gradient profile often requires no changes.[7]
-
Calculate Preparative Flow Rate (F₂): Use the following equation to scale the flow rate based on the column inner diameters (D).[7]
-
F₂ = F₁ × (D₂ / D₁)²
-
Where:
-
F₁ = Analytical Flow Rate (1.0 mL/min)
-
D₁ = Analytical Column Diameter (4.6 mm)
-
D₂ = Preparative Column Diameter (21.2 mm)
-
-
-
Calculate Preparative Injection Volume (V₂): Scale the injection volume to maintain a comparable mass load relative to the column capacity.
-
V₂ = V₁ × (D₂ / D₁)²
-
Where:
-
V₁ = Analytical Injection Volume (e.g., 10 µL, but this should be determined by a loading study)
-
D₁ = Analytical Column Diameter (4.6 mm)
-
D₂ = Preparative Column Diameter (21.2 mm)
-
-
Note: A loading study should first be performed on the analytical column to determine the maximum injection volume before resolution is lost. This maximized volume is then used as V₁ for the calculation.
-
Protocol 4: Preparative Purification Run and Fraction Collection
-
System Setup: Equilibrate the preparative HPLC system with the preparative column using the calculated flow rate and initial mobile phase conditions.
-
Sample Injection: Dissolve a larger quantity of the crude extract in the mobile phase to create a concentrated solution. Inject the calculated preparative volume.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the Quercetin peak begins to elute and stop collecting after the peak has fully eluted. Automated fraction collectors triggered by UV signal are ideal for this purpose.
Protocol 5: Post-Purification Analysis and Product Recovery
-
Purity Check: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method (Protocol 2) to confirm purity.
-
Pooling: Combine all fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fraction using a rotary evaporator or freeze-dryer to obtain the final, purified Quercetin powder.
-
Yield Calculation: Weigh the final product and calculate the overall recovery percentage based on the amount of Quercetin estimated to be in the initial crude extract.
Data Presentation
Table 1: Method Scale-Up Parameters This table summarizes the transition of parameters from the analytical method to the preparative scale.
| Parameter | Analytical Method | Preparative Method | Scaling Factor (D₂/D₁)² |
| Column Dimensions | 4.6 mm x 250 mm | 21.2 mm x 250 mm | N/A |
| Column Packing | C18, 5 µm | C18, 5 µm | N/A |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | ~21.2 |
| Max Injection Volume | 20 µL | 424 µL | ~21.2 |
| Gradient Time | 35 min | 35 min | 1.0 (same length) |
Table 2: Representative Purification Results This table presents typical quantitative data obtained from the purification process.
| Parameter | Crude Extract | Purified Fraction |
| Initial Mass Injected | 100 mg | N/A |
| Quercetin Purity (by area %) | ~45% | >98% |
| Final Purified Mass | N/A | 41 mg |
| Overall Recovery | N/A | ~91% |
Visualization
References
Application Note: Developing a Bioassay for Kinase Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[2][3] This modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role in processes like cell growth, proliferation, and differentiation, dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] Consequently, kinase inhibitors have become a major focus of drug discovery and development.[2][4]
Developing a robust and reliable bioassay is the cornerstone of identifying and characterizing novel kinase inhibitors.[4] These assays are essential for screening large compound libraries, determining inhibitor potency (e.g., IC50 values), and assessing selectivity across the kinome. This document provides an overview of common bioassay formats and detailed protocols for widely used methods.
Biochemical kinase assays can be broadly categorized into two main types: activity assays , which measure the catalytic function of the kinase, and binding assays , which quantify the interaction between a compound and the kinase enzyme.[5]
Common Kinase Activity Assay Formats
Several methods exist to measure kinase activity, each with distinct advantages and limitations. The choice of assay often depends on factors like throughput requirements, sensitivity, cost, and the specific kinase being studied.[3][6]
-
Radiometric Assays: Considered the "gold standard," these assays use ATP with a radioactive phosphate isotope (γ-³²P or γ-³³P).[2][7] Kinase activity is measured by quantifying the amount of radioactivity transferred to a substrate.[2]
-
Fluorescence-Based Assays: These methods offer a non-radioactive alternative and include techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][8] They typically rely on antibodies or tracers that detect either the phosphorylated substrate or the ADP product.[2]
-
Luminescence-Based Assays: These highly sensitive assays often measure the amount of ATP remaining in a reaction after the kinase-catalyzed phosphorylation. The remaining ATP is used in a luciferase reaction to generate a light signal that is inversely proportional to kinase activity.
-
Mobility Shift Assays: These assays separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, which can be detected by electrophoresis.[5]
-
Cell-Based Assays: Unlike in vitro biochemical assays, cell-based formats measure kinase activity within a more physiologically relevant environment.[9][10][11] These methods often assess the phosphorylation of a downstream substrate or measure changes in cell proliferation or survival.[10][12]
Signaling Pathway & Workflow Diagrams
Visualizing the underlying biological and experimental processes is crucial for assay development.
Caption: A generic MAP Kinase (MAPK) signaling cascade.
Caption: Decision tree for selecting an appropriate kinase bioassay format.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate light.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Preparation: Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well. Add 2 µL of the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Protocol 2: Cell-Based Phospho-Substrate Assay (Western Blot)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's target substrate within intact cells.
Materials:
-
Cell line expressing the kinase and substrate of interest
-
Cell culture medium and supplements
-
Test compounds (kinase inhibitors) dissolved in DMSO
-
Stimulant (e.g., growth factor, if required to activate the kinase pathway)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture: Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation (if necessary): To reduce basal kinase activity, starve cells in serum-free medium for 4-16 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the kinase inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Add the appropriate stimulant (e.g., EGF for the EGFR pathway) to the medium for a predetermined time (e.g., 15 minutes) to activate the kinase.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes, then load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (pan) form of the substrate.
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in tables to facilitate comparison between compounds. The IC50 is calculated by fitting the dose-response data to a four-parameter logistic curve.
Table 1: IC50 Values of Test Compounds Against Kinase X
| Compound ID | Assay Type | IC50 (nM) | Hill Slope | R² |
| Cmpd-001 | ADP-Glo™ | 15.2 | -1.1 | 0.992 |
| Cmpd-002 | ADP-Glo™ | 250.7 | -0.9 | 0.985 |
| Cmpd-003 | ADP-Glo™ | 8.9 | -1.0 | 0.995 |
| Staurosporine | ADP-Glo™ | 2.1 | -1.2 | 0.998 |
| Cmpd-001 | Cell-Based | 45.8 | -1.3 | 0.989 |
| Cmpd-003 | Cell-Based | 32.1 | -1.1 | 0.991 |
Data are representative. Staurosporine is a non-selective, potent kinase inhibitor often used as a positive control.
Caption: General workflow for a biochemical kinase inhibitor assay.
References
- 1. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. inits.at [inits.at]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Note: LC-MS/MS Method for the Quantification of Metformin in Human Plasma
Introduction
Metformin is a first-line oral biguanide used for the treatment of type 2 diabetes. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1] Accurate quantification of metformin in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy. This application note describes a robust, sensitive, and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of metformin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, offering a fast and efficient workflow suitable for high-throughput analysis.
Principle of the Method
This method employs a simple protein precipitation technique to extract metformin and an internal standard (IS), Metformin-d6, from human plasma.[2][3] The processed samples are then injected into a Liquid Chromatography (LC) system for separation. The analyte and IS are separated from endogenous plasma components on a C18 reversed-phase column.[2][4] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][5] The MRM transitions are specific for metformin and its deuterated internal standard, ensuring high selectivity and minimizing interferences from the plasma matrix.[4][6]
Experimental Protocols
Materials and Reagents
-
Metformin hydrochloride (Reference Standard)
-
Metformin-d6 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Workflow for Metformin Quantification
The overall experimental process from sample receipt to final data analysis is outlined in the diagram below.
Caption: High-level workflow for metformin analysis in plasma samples.
Standard and QC Sample Preparation
-
Primary Stock Solutions: Prepare stock solutions of metformin (e.g., 1 mg/mL) and Metformin-d6 (IS) in 50% methanol.
-
Working Standard Solutions: Serially dilute the metformin stock solution with 50% methanol to create working solutions for the calibration curve (e.g., from 10 ng/mL to 5000 ng/mL).[2][7]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[8] These are prepared from a separate stock solution from the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Metformin-d6 (e.g., 250 ng/mL) in acetonitrile.
Plasma Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Metformin-d6) to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity HPLC or equivalent |
| Column | Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[2] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 1.5 min, hold for 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Total Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| MS System | Sciex 6500 Q-Trap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][8] |
| MRM Transition | Metformin: 130.1 -> 60.2 m/z[2][6] |
| Metformin-d6 (IS): 136.1 -> 66.2 m/z | |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
Method Validation Summary
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[9][10] The results are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| LLOQ | 10 ng/mL[2] |
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LQC | 30 | ≤ 5.8% | -4.5% to 3.2% | ≤ 7.1% | -2.9% to 4.0% |
| MQC | 1000 | ≤ 4.2% | -3.1% to 2.5% | ≤ 5.5% | -1.8% to 2.7% |
| HQC | 4000 | ≤ 3.9% | -2.8% to 1.9% | ≤ 4.8% | -2.2% to 1.5% |
Acceptance Criteria: Precision (%CV) ≤15%, Accuracy (%RE) within ±15% (±20% at LLOQ).[9]
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 30 | 95.2 ± 4.1 | 98.5 ± 5.3 |
| HQC | 4000 | 97.8 ± 3.5 | 101.2 ± 4.8 |
Results indicate high extraction efficiency and negligible matrix effects.[8]
Mechanism of Action: Metformin Signaling Pathway
Metformin's primary therapeutic effect is mediated through the activation of AMP-activated protein kinase (AMPK).[1][11] This occurs mainly in hepatocytes, where metformin inhibits mitochondrial respiratory chain complex 1.[11][12] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[11][12] Activated AMPK then phosphorylates downstream targets to restore energy balance, which includes inhibiting glucose production (gluconeogenesis) and fatty acid synthesis, while promoting glucose uptake and fatty acid oxidation.[1]
Caption: Metformin activates AMPK by inhibiting mitochondrial complex I.
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of metformin in human plasma. The simple sample preparation and short chromatographic run time make it highly suitable for processing large numbers of samples in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics that meet international validation guidelines, ensuring its utility for clinical and pharmacokinetic research.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for measuring metformin concentration in plasma [bio-protocol.org]
- 4. LC-MS/MS determination of metformin in human plasma: Ingenta Connect [ingentaconnect.com]
- 5. ijpras.com [ijpras.com]
- 6. Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Protocols for the Total Synthesis of Huperzine A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the total synthesis of (-)-Huperzine A, a potent neuroprotective agent, and its analogues. The synthesis of these compounds is of significant interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, owing to their potent inhibitory activity against acetylcholinesterase (AChE).[1] The low natural abundance of Huperzine A from the club moss Huperzia serrata necessitates robust and scalable synthetic routes to enable clinical evaluation and drug development.[2][3]
This document outlines a highly efficient 8-step synthesis, requiring minimal chromatographic purifications, adapted from methodologies developed by Herzon and coworkers, which provides (-)-Huperzine A in a high overall yield.[2][3] Also included are comparative data on the biological activity of various analogues to inform structure-activity relationship (SAR) studies.
I. General Synthetic Strategy
The total synthesis of Huperzine A presents the challenge of constructing a complex, bridged bicyclo[3.3.1]nonane core fused to a pyridone moiety.[4][5] Numerous strategies have been developed to achieve this, often employing key reactions such as Michael additions, aldol condensations, palladium-catalyzed annulations, and intramolecular cyclizations.[4][6][7]
The featured protocol is a convergent and highly efficient route that has been demonstrated to be both robust and scalable.[2] It begins with a readily available chiral starting material and strategically builds the tricyclic core. This particular synthesis is notable for delivering the target compound in as few as eight steps with an overall yield of 35–45%.[2]
II. Visualization of Synthetic Workflow & Mechanism
The following diagrams illustrate the overall synthetic pathway and the mechanism of action of Huperzine A.
Caption: High-level workflow for the convergent total synthesis of (-)-Huperzine A.
References
- 1. Delineating biosynthesis of Huperzine A, A plant-derived medicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rapid route to huperzine A | News | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Penicillin G Production via Fed-Batch Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine and remains a cornerstone of antibacterial therapy. Industrial production of penicillin is achieved through large-scale, submerged fed-batch fermentation, primarily using high-yielding strains of the fungus Penicillium chrysogenum.[1][2][3] This process involves an initial vegetative growth phase followed by an antibiotic production phase, which is prolonged by the controlled feeding of nutrients and precursors.[4][5] This application note provides a detailed protocol for the upstream fermentation and downstream processing of Penicillin G.
Penicillin G Biosynthetic Pathway
The biosynthesis of Penicillin G in P. chrysogenum is a complex, multi-step process localized in the cytosol and peroxisomes.[6][7] It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid (L-AAA), L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[8][9] The second step involves an oxidative ring closure of the ACV tripeptide by isopenicillin N synthase (IPNS) to form the bioactive intermediate, isopenicillin N (IPN), which possesses the characteristic β-lactam and thiazolidine rings.[9] In the final step, the L-α-aminoadipyl side chain of IPN is exchanged for a phenylacetyl group (derived from the precursor phenylacetic acid, PAA) by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to yield the final product, Penicillin G.[6][8]
Caption: Diagram of the Penicillin G biosynthetic pathway in P. chrysogenum.
Experimental Protocols
Part 1: Upstream Processing - Fermentation
This protocol details the steps from culture maintenance to large-scale production in a bioreactor.
1.1 Inoculum Development
-
Strain Maintenance: Cultures of a high-yielding Penicillium chrysogenum strain are maintained on agar slants (e.g., M2 agar).[4] Store cultures at 4°C and subculture every 4-6 months.
-
Spore Suspension: Spores from a heavily sporulated working stock culture are suspended in sterile water containing a wetting agent (e.g., 0.1% Tween 80).
-
Seed Flask Incubation: Aseptically transfer the spore suspension to flasks containing a vegetative growth medium.[4][10] Incubate for 5-7 days at 24°C on a rotary shaker to promote heavy sporulation.[4]
-
Seed Fermenter: Use the spore culture to inoculate a seed fermenter (typically 2-5% of the production fermenter volume) containing a similar medium.[9][10] Incubate for 24-48 hours with agitation and aeration to achieve significant mycelial growth.[4]
1.2 Large-Scale Production Fermentation
The commercial production of penicillin is typically performed using a fed-batch process in large stainless steel bioreactors (40,000 to 200,000 liters).[3][5]
Table 1: Example Production Medium Composition This table outlines a typical medium for Penicillin G production. The exact composition is often proprietary.[10]
| Component | Concentration (g/L) | Purpose |
| Corn Steep Liquor (solids) | 30 - 70 | Primary Nitrogen & Growth Factor Source |
| Lactose | 30 - 40 | Slow-release Carbon Source |
| Glucose | 5 - 10 | Initial Carbon Source for Rapid Growth |
| Phenylacetic Acid | 0.5 - 0.8 (Fed) | Side-chain Precursor for Penicillin G |
| Calcium Carbonate (CaCO₃) | 3 - 10 | pH Buffer |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 3 - 4 | Phosphorus Source |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.25 | Source of Mg²⁺ ions |
| Vegetable Oil / Antifoam | 0.25% (v/v) | Antifoaming Agent & Supplemental Carbon Source |
Table 2: Bioreactor Operating Parameters These parameters must be carefully controlled for optimal penicillin yield.
| Parameter | Setpoint / Range | Control Method |
| Temperature | 25-27 °C | Internal cooling coils / external jacket |
| pH | 6.5 (initially), rising to 7.0-7.4 | Automatic addition of acid/base or regulated sugar feed |
| Dissolved Oxygen (DO) | > 20% saturation | Sterile air sparging, agitation speed control |
| Agitation | 50-150 RPM | Motor-driven impellers |
| Fermentation Time | 120 - 200 hours (5-8 days) | Process is monitored until production rate drops |
Fermentation Protocol:
-
Sterilization: Sterilize the production fermenter and the medium with superheated steam.[15]
-
Inoculation: Aseptically transfer the mycelial culture from the seed fermenter into the production bioreactor.
-
Growth Phase (Trophophase): For the first ~40 hours, maintain conditions to maximize biomass production. The fungus will consume the initial glucose, leading to rapid growth.[4]
-
Production Phase (Idiophase): As the initial carbon source is depleted, the culture enters the stationary phase, and penicillin production begins.[5]
-
Fed-Batch Operation: To prolong the production phase, continuously feed a concentrated solution of a carbon source (e.g., glucose or lactose) and the phenylacetic acid precursor at a controlled rate.[3][4] This prevents catabolite repression of penicillin synthesis by high glucose levels.[16]
-
Monitoring: Regularly sample the broth to monitor biomass, substrate concentration, pH, and penicillin titer.
-
Harvest: When the rate of penicillin production significantly declines (typically after 5-8 days), the fermentation is stopped, and the broth is harvested for downstream processing.[13]
Caption: Workflow for the upstream processing of penicillin production.
Part 2: Downstream Processing - Purification
Penicillin is secreted into the fermentation medium, which simplifies the initial extraction as there is no need for cell lysis.[5] The molecule is, however, sensitive to pH extremes and enzymatic degradation, requiring rapid processing at low temperatures.[13]
Purification Protocol:
-
Harvest and Filtration:
-
Solvent Extraction:
-
Adjust the pH of the clarified broth to 2.0-2.5 using a strong acid (e.g., phosphoric or sulfuric acid).[4] This converts the penicillin salt to its anionic (acid) form, which is soluble in organic solvents.
-
Immediately perform a counter-current extraction by mixing the acidified broth with an organic solvent like butyl acetate or amyl acetate.[3][4][13] The penicillin moves from the aqueous phase to the solvent phase.
-
-
Back Extraction:
-
Separate the penicillin-rich organic solvent from the aqueous phase.
-
Add a potassium or sodium hydroxide solution to the organic solvent to adjust the pH to ~7.2.[4] This converts the penicillin back into a stable salt, which is soluble in water.
-
The penicillin is thus "back-extracted" into a smaller volume of clean aqueous buffer, achieving significant concentration and purification.
-
-
Crystallization and Drying:
Caption: Workflow for the downstream processing and purification of penicillin.
References
- 1. Penicillin and its industrial production | PPTX [slideshare.net]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. news-medical.net [news-medical.net]
- 4. mbbcollege.in [mbbcollege.in]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Schematic representation of the penicillin G (PenG) biosynthetic pathway in P. chrysogenum. - Public Library of Science - Figshare [plos.figshare.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Penicillin production fermentation | PDF [slideshare.net]
- 11. Effect of media composition on the penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US2830934A - Process for production of penicillin - Google Patents [patents.google.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. Production of Antibiotics [biotopics.co.uk]
- 16. crdd.osdd.net [crdd.osdd.net]
Application Notes and Protocols for Crystallization of Macrocyclic Peptides for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics.[1][2] Their unique structural features, characterized by a cyclic backbone, offer a balance of conformational rigidity and flexibility, enabling them to bind to challenging protein targets with high affinity and selectivity.[1][2] X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of these complex molecules, providing invaluable insights for structure-based drug design and optimization. However, obtaining high-quality crystals of macrocyclic peptides suitable for X-ray diffraction analysis remains a significant bottleneck due to their inherent flexibility and often amphiphilic nature.[2][3]
These application notes provide a comprehensive overview of the key techniques and detailed protocols for the crystallization of macrocyclic peptides. They are intended to guide researchers through the process of experimental design, execution, and optimization, ultimately increasing the success rate of obtaining diffraction-quality crystals.
Key Challenges in Macrocyclic Peptide Crystallization
The successful crystallization of macrocyclic peptides is often hindered by several factors:
-
Conformational Heterogeneity: In solution, macrocyclic peptides can exist as an ensemble of different conformers. This inherent flexibility can impede the formation of a well-ordered crystal lattice.[2]
-
Solubility: The solubility of macrocyclic peptides can vary significantly depending on their amino acid composition and the presence of hydrophobic or hydrophilic moieties, making the selection of appropriate solvents and precipitants challenging.
-
Purity: High purity of the peptide sample is crucial for successful crystallization. Even small amounts of impurities can inhibit crystal nucleation and growth. A purity of >95% is generally recommended.[4][5]
-
Tendency to Aggregate or Form Gels: Some macrocyclic peptides are prone to aggregation or gel formation, which competes with the ordered arrangement required for crystallization.[6]
Crystallization Techniques
Several well-established protein crystallization techniques can be adapted for macrocyclic peptides. The choice of method depends on the specific properties of the peptide and the scale of the experiment.
Vapor Diffusion
Vapor diffusion is the most widely used technique for screening crystallization conditions and growing high-quality crystals.[7][8][9] It relies on the slow evaporation of water from a droplet containing the peptide and a precipitant solution, leading to a gradual increase in the concentration of both, eventually reaching supersaturation and inducing crystallization.[9] This method can be performed in two common formats:
-
Hanging Drop: A small drop (typically 1-4 µL) of the peptide-precipitant mixture is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.[7][10]
-
Sitting Drop: The peptide-precipitant drop is placed on a pedestal within a sealed well containing the reservoir solution.[7]
Microbatch Crystallization
In microbatch crystallization, the peptide and precipitant solutions are mixed directly at their final concentrations in small volumes (nanoliters to microliters) and then sealed to prevent evaporation.[11][12] A common variation is microbatch-under-oil , where the crystallization drop is covered with a layer of inert oil (e.g., paraffin or silicone oil) to control the rate of water evaporation.[11][12] This technique is particularly useful for screening a large number of conditions with minimal sample consumption.
Lipidic Cubic Phase (LCP) Crystallization
LCP crystallization is a powerful method, especially for membrane-associated or amphiphilic macrocyclic peptides.[13][14] The peptide is reconstituted into a lipidic mesophase, which mimics a membrane-like environment and can promote crystallization by stabilizing the peptide's conformation and facilitating ordered packing.[13][15] While highly effective, this technique requires specialized equipment for handling the viscous LCP matrix.
Data Presentation: Successful Crystallization Conditions for Macrocyclic Peptides
The following table summarizes reported crystallization conditions for various macrocyclic peptides, providing a starting point for experimental design. It is important to note that optimal conditions are highly specific to each peptide and extensive screening is often necessary.
| Macrocyclic Peptide/Complex | Crystallization Method | Peptide Conc. | Precipitant Solution | Temperature (°C) | pH | Reference |
| PHD2 in complex with cyclic peptide | Sitting Drop Vapor Diffusion | 10 mg/mL (protein) | 0.1 M MES pH 6.0, 1.0 M (NH₄)₂SO₄, 5% w/v PEG 400 | 20 | 6.0 | [3] |
| Macrocyclic β-sheet peptide | Hanging Drop Vapor Diffusion | 10 mg/mL | 0.1 M HEPES pH 7.5, 20% w/v Jeffamine M-600 | Not Specified | 7.5 | [7] |
| Glutathione Synthetase (rPhGshB) | Without-Oil Microbatch | 40 mg/mL (protein) | 14% w/v PEG 20K, 0.2 M HEPES pH 7.5, 10% v/v Tacsimate | 20 | 7.5 | [16] |
| MaD8-PfMATE complex | Lipidic Cubic Phase (LCP) | Not Specified | 31% PEG400, 100 mM Li₂SO₄ | Not Specified | Not Specified | [17] |
| General Peptide | Not Specified | Not Specified | Low starting pH, organic solvent precipitant, counterion inclusion | 20 | Low | [6] |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
Materials:
-
Purified macrocyclic peptide (lyophilized or in a suitable buffer)
-
Crystallization screening kits (e.g., Hampton Research, Molecular Dimensions)
-
24-well or 96-well crystallization plates[7]
-
Siliconized glass coverslips[7]
-
Micropipettes and tips
-
Stereomicroscope
Procedure:
-
Peptide Preparation: Dissolve the macrocyclic peptide in a suitable buffer (e.g., Tris, HEPES) to a final concentration of 5-20 mg/mL. A pre-crystallization test can help determine the optimal concentration.[7]
-
Plate Setup: Pipette 500 µL of the reservoir solution from the screening kit into each well of the crystallization plate.[16]
-
Droplet Preparation: On a clean, siliconized coverslip, pipette 1-2 µL of the peptide solution.
-
Mixing: Add 1-2 µL of the corresponding reservoir solution to the peptide drop. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[10]
-
Sealing: Invert the coverslip and place it over the well, ensuring a good seal with the grease or sealant on the plate rim.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly inspect the drops under a stereomicroscope for crystal growth over several days to weeks.[7]
Protocol 2: Microbatch-Under-Oil Crystallization
Materials:
-
Purified macrocyclic peptide
-
Crystallization screening solutions
-
Microbatch crystallization plates (e.g., 72- or 96-well)[12]
-
Micropipettes or a crystallization robot
Procedure:
-
Oil Dispensing: Dispense a layer of oil (e.g., 6 mL for a 72-well plate) into the microbatch plate, ensuring all wells are covered.[12]
-
Droplet Dispensing: Under the oil, dispense 1-2 µL of the peptide solution into a well.
-
Precipitant Addition: Dispense an equal volume of the precipitant solution into the same well, allowing the droplets to merge at the bottom.[12]
-
Sealing: Cover the plate to prevent dust contamination.
-
Incubation and Observation: Incubate at a constant temperature and monitor for crystal formation as described for the vapor diffusion method.
Visualizing the Workflow
Macrocyclic Peptide Drug Discovery Workflow
The following diagram illustrates the major stages in the drug discovery and development pipeline for macrocyclic peptides, where crystallization and structure determination play a pivotal role.
Caption: Workflow of macrocyclic peptide drug discovery.
Experimental Workflow for Crystallization Screening
This diagram outlines the general steps involved in screening for and optimizing crystallization conditions for a macrocyclic peptide.
References
- 1. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 6. cambrex.com [cambrex.com]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. youtube.com [youtube.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Lipidic Cubic Phase (LCP): A Brief Introduction - FORMULATRIX® [formulatrix.com]
- 15. Lipidic Cubic Phase Technologies for Membrane Protein Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Macrocyclic Peptide that Serves as a Cocrystallization Ligand and Inhibits the Function of a MATE Family Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Poly(lactic-co-glycolic acid) (PLGA) in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer that has garnered significant attention and approval from the US FDA for use in therapeutic devices and drug delivery systems.[1][2] Its tunable degradation rates, controlled release properties, and low toxicity make it an ideal candidate for developing advanced drug delivery vehicles.[2] PLGA is synthesized through the ring-opening polymerization of lactide and glycolide monomers.[2][3] The ratio of lactic acid to glycolic acid is a critical parameter, as it influences the polymer's degradation rate and, consequently, the drug release profile.[3][4] A higher glycolic acid content leads to faster degradation due to its increased hydrophilicity.[3]
PLGA-based nanoparticles (NPs) are versatile carriers capable of encapsulating a wide range of therapeutic agents, including both hydrophobic and hydrophilic drugs, proteins, and nucleic acids.[3][5][6] This versatility allows for their application in treating numerous diseases, most notably cancer, where they can enhance the therapeutic efficacy of chemotherapeutic agents like Doxorubicin (DOX) while reducing systemic toxicity.[3][7][8]
A primary advantage of PLGA NPs is the ability to modify their surface to achieve targeted drug delivery.[1] While unmodified PLGA NPs can passively accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, their hydrophobic surface can lead to rapid clearance by the immune system.[6][9] Surface modification strategies, such as coating with polyethylene glycol (PEG) to create "stealth" nanoparticles, can prolong circulation time.[3][10] Furthermore, functional groups on the PLGA surface, like carboxylic acids, allow for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers.[3][9][10] This active targeting approach enhances the specific accumulation of the drug-loaded nanoparticles at the desired site, improving efficacy and minimizing off-target effects.[10][11]
Data Presentation: Physicochemical & Release Properties
The physicochemical properties of PLGA nanoparticles are crucial determinants of their in vivo performance. These properties are heavily influenced by the preparation method, polymer characteristics, and drug loading.
Table 1: Example Physicochemical Properties of Drug-Loaded PLGA Nanoparticles
| Drug | Preparation Method | Polymer (LA:GA) | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Gefitinib | Oil-in-water solvent evaporation | 50:50 | 130,000 ± 7,000 | 7.6 ± 0.9 | Not Specified | [12] |
| Rivastigmine Tartrate | Nanoprecipitation (pH 9) | 50:50 | 125 ± 12 | Not Specified | ~35 | |
| Rivastigmine Tartrate | Double Emulsion | 50:50 | 175 ± 15 | Not Specified | Not Specified | |
| Aclacinomycin A | Oil-in-water solvent evaporation | PLGA-15% PEG | 45,000-70,000 | ~1.3 | 48-70 | [13] |
| Doxorubicin | Double Emulsion | Carboxylic acid terminated | Not Specified | Not Specified | Not Specified | [14] |
Note: Data is aggregated from multiple sources for illustrative purposes. Actual results will vary based on specific experimental conditions.
Table 2: Drug Release Kinetics from PLGA Formulations
| Formulation | Drug | Release Condition | Key Findings | Reference |
| PLGA Microspheres | Gefitinib | In vitro (Dextran hydrogel) | Larger microspheres (>50 µm) showed sigmoidal release over 3 months; smaller particles showed rapid diffusion-based release within 2 days. | [12] |
| PLGA-PEG Microspheres | Aclacinomycin A | In vitro (PBS, pH 7.4) | Increasing PEG content (0% to 15%) accelerated drug release. 15% PEG formulation released ~100% by day 70, vs. ~50% for 0% PEG. | [13] |
| PLGA NPs | Doxorubicin | In vitro (PBS, pH 5.5 vs 7.4) | All tested nanoparticle formulations showed a higher release rate at the acidic pH of 5.5 compared to the physiological pH of 7.4. | [14] |
| PLGA NPs | Artemisinin | In vitro (Dialysis) | Followed Korsmeyer-Peppas release model, indicating diffusion-controlled drug release. | [15] |
| PLGA NPs | Doxorubicin | In vitro (Physiological condition) | PLGA with lower molecular weight (7,000 g/mol ) showed faster DOX release than PLGA with higher molecular weight (12,000 g/mol ). | [16] |
Experimental Protocols
Reproducibility in nanoparticle synthesis is critical. The following are standard protocols for the preparation and characterization of PLGA nanoparticles.
Protocol 1: Preparation of PLGA NPs via Single Emulsion-Solvent Evaporation
This method is highly suitable for encapsulating hydrophobic drugs.[5]
-
Preparation of Organic Phase: Dissolve 250 mg of PLGA and a desired amount of the hydrophobic drug (e.g., Doxorubicin) in 5 mL of an organic solvent such as dichloromethane (DCM) or ethyl acetate.[17]
-
Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a surfactant, typically polyvinyl alcohol (PVA), in distilled water. This can be achieved by adding 1 g of PVA to 100 mL of water and heating to ~85°C with stirring until fully dissolved.[17] Allow the solution to cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase under high-energy homogenization or sonication. For sonication, use a probe sonicator with the tip immersed in the liquid and sonicate in an ice bath for 3-5 minutes (e.g., 1-second pulse on, 3-second pulse off).[17] This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely.[5][17] This causes the polymer to precipitate, forming solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm for 5 minutes).[17] Wash the nanoparticle pellet multiple times with distilled water to remove excess surfactant and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in water or a suitable buffer. For long-term storage, lyophilization (freeze-drying) can be performed, often with a cryoprotectant.
Protocol 2: Preparation of PLGA NPs via Double Emulsion-Solvent Evaporation (w/o/w)
This method is designed for encapsulating hydrophilic drugs.[5]
-
Prepare Primary Emulsion (w/o): Dissolve a hydrophilic drug in a small volume of aqueous buffer (W1). Dissolve PLGA in an organic solvent like DCM (O). Emulsify the aqueous drug solution (W1) in the organic polymer solution (O) using high-power sonication to form a water-in-oil (w/o) primary emulsion.[14]
-
Prepare Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of a surfactant solution (W2, e.g., 1% PVA) and sonicate again to form the final water-in-oil-in-water (w/o/w) double emulsion.[14]
-
Solvent Evaporation & Collection: Proceed with steps 4-6 from Protocol 1 to evaporate the organic solvent, and then collect, wash, and store the nanoparticles.
Protocol 3: Nanoparticle Characterization
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).
-
Use the same instrument (in electrophoresis mode) to measure the Zeta Potential, which indicates the surface charge and stability of the nanoparticle suspension.
-
-
Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension to obtain the total weight (W_total).
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug (W_drug) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Calculate DL and EE using the following formulas:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Visualizations: Workflows and Pathways
Caption: Workflow for Single Emulsion-Solvent Evaporation Method.
Caption: Workflow for Surface Modification via Ligand Conjugation.
Caption: Simplified Doxorubicin-Induced Apoptosis Pathway.
References
- 1. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA-based nanoparticles as cancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocomposix.com [nanocomposix.com]
- 6. Frontiers | PLGA-Based Drug Delivery Systems for Remotely Triggered Cancer Therapeutic and Diagnostic Applications [frontiersin.org]
- 7. Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B-Cell Lymphoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PLGA-Based Nanoparticles in Cancer Treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "Surface-modified PLGA nanoparticles for targeted drug delivery to neur" by Jingyan Li [repository.lsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scientificliterature.org [scientificliterature.org]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Hydrophobic Small Molecule Drugs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of hydrophobic small molecule compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added my hydrophobic compound to an aqueous buffer, but it won't dissolve. What's happening?
A: Hydrophobic (lipophilic) compounds have low affinity for water and tend to self-associate or aggregate in aqueous environments to minimize their contact with polar water molecules.[1] This is a primary reason for poor aqueous solubility.[2][3] For a drug to dissolve, the energy required to break the bonds of its crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon its solvation. For hydrophobic drugs in water, this energy balance is often unfavorable.
Q2: What are the immediate first steps I should take to troubleshoot solubility?
A: Before employing advanced techniques, ensure the fundamentals are covered. Start with simple physical methods like agitation (vortexing, stirring) and gentle warming. Sonication can also be used to break apart compound aggregates and increase the surface area for dissolution.[4] However, be cautious with temperature-sensitive compounds. If these methods fail, a systematic approach to formulation is necessary.
Below is a general workflow to guide your troubleshooting process.
References
- 1. quora.com [quora.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in macrocyclization of peptide precursors"
Welcome to the technical support center for peptide macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their cyclization experiments.
Troubleshooting Guides
This section provides answers to specific problems you might be encountering during the macrocyclization of your peptide precursors.
Q1: Why is the yield of my cyclic peptide consistently low, with a significant amount of starting linear peptide remaining?
A1: Low conversion of the linear precursor to the cyclic product can be attributed to several factors, ranging from reaction kinetics to the conformational properties of your peptide.
Possible Causes and Solutions:
-
Insufficient Activation/Coupling Efficiency: The coupling reagents may not be efficient enough for your specific sequence.
-
Solution: Screen a panel of modern coupling reagents. Phosphonium salts (like PyBOP, HBTU, HATU) or aminium/uronium salts are generally effective. The choice of reagent can be critical for difficult cyclizations.[1][2] Consider adding an auxiliary agent like HOAt or HOBt, which can suppress side reactions and improve coupling efficiency.
-
-
Unfavorable Peptide Conformation: The linear peptide may exist in a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[3][4]
-
Solution 1: Introduce "turn-inducing" elements into your peptide sequence during synthesis. Proline, D-amino acids, or N-methylated amino acids can help pre-organize the peptide backbone into a cyclization-competent conformation.[2][4]
-
Solution 2: Modify the reaction solvent. The solvent can significantly influence the peptide's conformation. Experiment with different solvents such as DMF, DCM, or mixtures like DMF/dioxane.[5] In some cases, aqueous environments with organic co-solvents can be effective.[6]
-
-
Steric Hindrance: Bulky amino acid side chains at or near the cyclization site can impede the reaction.[2][3]
-
Solution: If possible, redesign the linear precursor to move the cyclization site away from sterically hindered residues like Valine or Isoleucine.[3]
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Cautiously increase the reaction temperature. Some studies have shown that heating can improve cyclization yields for challenging sequences.[1] However, be aware that higher temperatures can also increase the risk of epimerization.
-
Q2: My main byproducts are high molecular weight species, not the desired cyclic peptide. What is causing this oligomerization?
A2: The formation of dimers, trimers, and higher-order oligomers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Primary Cause and Solutions:
-
High Concentration: The fundamental principle to favor intramolecular reactions is to work at high dilution.
-
Solution 1 (High Dilution): Perform the cyclization at a very low peptide concentration (typically 0.1-1 mM). This can be achieved by using a large volume of solvent and slowly adding the activated peptide solution via a syringe pump over several hours. This maintains a pseudo-low concentration of the reactive species.[7]
-
Solution 2 (On-Resin Cyclization): Perform the cyclization while the peptide is still attached to the solid support (anchored via a side chain). The solid support creates a "pseudo-dilution" effect, where individual peptide chains are isolated from each other, thus favoring intramolecular cyclization.[2][8]
-
Q3: I am observing a significant peak in my HPLC/MS analysis corresponding to my cyclic product minus 18 Da (loss of water). What is this byproduct?
A3: This is a strong indication of aspartimide formation, a common side reaction involving aspartic acid (Asp) residues. The side-chain carboxyl group of Asp can attack the backbone amide bond, forming a cyclic imide intermediate. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides or react with bases like piperidine.
Cause and Prevention:
-
Activation of Asp Side Chain: This side reaction is particularly prevalent when Asp is adjacent to amino acids like Gly, Ser, or Asn.
-
Solution 1 (Protecting Groups): During peptide synthesis, use protecting groups on the Asp side chain that are more robust and less prone to facilitating imide formation.
-
Solution 2 (Sequence Modification): If feasible, substitute the problematic Asp-Xxx sequence. Incorporating a pseudoproline dipeptide at this position can effectively prevent aspartimide formation.[9]
-
Solution 3 (Optimized Deprotection/Coupling): When using Fmoc chemistry, adding HOBt to the piperidine solution for Fmoc removal can help suppress this side reaction.[9]
-
Q4: My final product shows two closely eluting peaks with the same mass, suggesting the presence of an epimer. How can I prevent C-terminal epimerization?
A4: Epimerization (or racemization) is the change in the stereochemical configuration of the C-terminal amino acid during the activation of its carboxyl group for cyclization. This is a significant issue as it leads to diastereomeric products that are often difficult to separate.[1][4]
Causes and Solutions:
-
Over-activation: Using highly reactive coupling reagents for extended periods can increase the rate of epimerization.
-
Solution 1 (Choice of Reagents): Use coupling reagents known to suppress epimerization. Additives like HOBt or HOAt are effective at minimizing this side reaction.[2]
-
Solution 2 (Temperature Control): Perform the activation and cyclization at a low temperature (e.g., 0 °C) to slow down the rate of epimerization relative to the rate of cyclization.
-
Solution 3 (Site of Ligation): If possible, choose a cyclization site that does not involve an optically active amino acid at the C-terminus (e.g., cyclizing at a Glycine residue).[3]
-
Frequently Asked Questions (FAQs)
-
What is the ideal concentration for a solution-phase cyclization?
-
Typically, concentrations in the range of 0.1 to 1 mM are used to favor intramolecular cyclization over intermolecular oligomerization. The optimal concentration may vary depending on the peptide's sequence and its propensity to adopt a cyclization-competent conformation.[7]
-
-
Should I perform the cyclization on-resin or in solution?
-
Both methods have advantages. On-resin cyclization utilizes the pseudo-dilution effect to minimize oligomerization and can simplify purification.[2][8] However, the peptide's conformation might be restricted on the solid support.[10] Solution-phase cyclization offers more flexibility in terms of solvents and reaction conditions but requires careful control of concentration.[10] The choice often depends on the specific peptide and which method yields a better result empirically.
-
-
How does the peptide sequence affect cyclization efficiency?
-
What are some common side reactions to be aware of?
-
My linear peptide is poorly soluble. What can I do?
-
Poor solubility of the protected linear peptide is a common challenge.[2] Experiment with different solvent systems. Highly polar aprotic solvents like DMF or NMP are common choices. Adding chaotropic agents like guanidinium chloride (GdmCl) can also improve solubility for very difficult sequences, though this may affect the peptide's conformation.[6]
-
Data Presentation
Table 1: Common Coupling Reagents and Additives for Macrocyclization
| Reagent Class | Examples | Additive | Key Characteristics |
| Phosphonium Salts | PyBOP, HBTU, HATU | HOAt, HOBt | High efficiency, fast reaction times. HATU is particularly effective for difficult couplings. |
| Aminium/Uronium Salts | TBTU, COMU | DIPEA (Base) | Generally high coupling efficiency. |
| Carbodiimides | DIC, EDC | HOBt, Oxyma | Cost-effective but can have a higher risk of epimerization without additives. |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Probable Cause | Recommended Action |
| High MW Oligomers | Concentration too high | Decrease concentration (0.1-1 mM); use syringe pump for slow addition; consider on-resin cyclization. |
| Unreacted Linear Peptide | Poor conformation / Low reactivity | Introduce turn-inducing residues (Pro, D-AAs); screen different solvents and coupling reagents; increase temperature cautiously. |
| Diastereomeric Products | C-terminal epimerization | Use additives (HOAt, HOBt); lower reaction temperature; choose a less epimerization-prone coupling reagent. |
| Product with Mass -18 Da | Aspartimide formation | Use optimized protecting groups for Asp; add HOBt to deprotection solutions; consider sequence modification. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
-
Peptide Cleavage and Purification: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS). Cleave the peptide from the resin and deprotect the side chains, leaving the N- and C-termini protected if a specific ligation chemistry is used, or deprotected for direct amide bond formation. Purify the linear precursor by reverse-phase HPLC to >95% purity.
-
Preparation of Peptide Solution: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM. This will be the stock solution.
-
Reaction Setup: In a separate reaction vessel, add a large volume of the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA). The final concentration of the peptide in this vessel should be targeted to be 0.1-1 mM.
-
Slow Addition: Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclic product mass.
-
Work-up and Purification: Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water). Remove the solvent under reduced pressure. Purify the crude cyclic peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.
Visualizations
Experimental Workflow for Troubleshooting Low Cyclization Yield
Caption: A logical workflow for diagnosing and solving low-yield problems in peptide macrocyclization.
Key Factors Influencing Macrocyclization Efficiency
Caption: Interrelated factors that determine the success and yield of peptide macrocyclization reactions.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Optimizing Fermentation for Enhanced Compound Titer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fermentation experiments aimed at increasing the titer of a desired compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your fermentation experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Titer
Q1: My fermentation has resulted in very low or no detectable titer of my target compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no product titer is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Initial Checks:
-
Strain Integrity: Verify the viability and purity of your microbial strain. It's possible for strains to lose productivity over time or through improper storage. Consider re-streaking from a frozen stock or using a fresh culture.
-
Inoculum Quality: Ensure your inoculum is in the correct growth phase (typically exponential) and has the appropriate cell density. A suboptimal inoculum can lead to poor growth and low productivity in the production vessel.
-
Media Preparation: Double-check the composition and pH of your fermentation medium. Errors in component concentrations or an incorrect pH can significantly inhibit microbial growth and product formation.[1]
Common Culprits and Solutions:
-
Sub-optimal Media Components: The composition of the fermentation media has a profound impact on secondary metabolite production. The type and concentration of carbon and nitrogen sources are critical.[2] For instance, slowly assimilated carbon sources like lactose can sometimes enhance the production of secondary metabolites compared to rapidly consumed sources like glucose.[3][4]
-
Troubleshooting Step: Conduct a "one-factor-at-a-time" (OFAT) experiment by systematically varying the concentration of each media component to identify key factors influencing yield.[1]
-
-
Incorrect Precursor Addition: Many secondary metabolites require specific precursors for their biosynthesis. For example, phenylacetic acid is a precursor for Penicillin G.[3][4][5]
-
Troubleshooting Step: Verify the correct precursor is being used and that it is added at the optimal time and concentration during the fermentation.
-
-
Unfavorable Environmental Conditions: Temperature, pH, and dissolved oxygen (DO) levels are critical process parameters that must be maintained within the optimal range for your specific microorganism and product.[1]
-
Troubleshooting Step: Monitor these parameters closely throughout the fermentation. If deviations from the setpoints are observed, investigate the control systems (e.g., temperature probes, pH sensors, agitation, and aeration).
-
-
Contamination: Contamination with other microorganisms can lead to competition for nutrients and the production of inhibitory substances, ultimately reducing the yield of your target compound.
-
Troubleshooting Step: Perform microscopy and plating of your culture to check for contaminating organisms. Review your aseptic techniques for media preparation, inoculation, and sampling.
-
Issue 2: Poor Biomass Growth
Q2: My culture is exhibiting poor growth, leading to a low cell density. What could be the reasons for this?
A2: Insufficient biomass is a direct contributor to low product titer, as there are fewer "cell factories" to produce your compound of interest.
Potential Causes and Corrective Actions:
-
Nutrient Limitation: The growth medium may be deficient in essential nutrients such as carbon, nitrogen, phosphate, or trace elements.
-
Solution: Review your media composition. Consider supplementing with yeast extract, peptone, or other complex nitrogen sources that can provide a richer source of nutrients.[3]
-
-
Inhibitory Substances: The media itself or metabolic byproducts could be inhibiting growth. High concentrations of certain sugars or the accumulation of organic acids can be toxic to the cells.
-
Solution: Analyze your media for potential inhibitors. If byproducts are the issue, a fed-batch strategy can help maintain low concentrations of the primary carbon source, preventing the formation of inhibitory byproducts.
-
-
Suboptimal Physical Parameters: As with product formation, temperature, pH, and dissolved oxygen are critical for cell growth.
-
Solution: Ensure your control systems are functioning correctly and that the setpoints are optimal for the growth phase of your microorganism.
-
-
Shear Stress: High agitation speeds can cause shear stress, damaging cells and inhibiting growth, particularly for filamentous fungi or shear-sensitive bacteria.
-
Solution: If you suspect shear stress is an issue, try reducing the agitation speed. The design of the impeller can also play a role.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to optimizing fermentation conditions.
Q1: What is the "One Strain Many Compounds" (OSMAC) strategy and how can it help increase my product titer?
A1: The OSMAC strategy is based on the principle that a single microbial strain has the genetic potential to produce a variety of secondary metabolites, but many of these biosynthetic gene clusters are "silent" under standard laboratory conditions. By systematically altering cultivation parameters, you can activate these silent gene clusters and potentially discover new compounds or increase the yield of a known metabolite.[6] Key parameters to vary include:
-
Culture media composition (carbon and nitrogen sources, salts)
-
Growth temperature
-
pH
-
Aeration
Q2: When should I consider switching from a batch to a fed-batch fermentation strategy?
A2: A fed-batch strategy is often employed to overcome substrate inhibition and catabolite repression, which can limit cell growth and product formation in a traditional batch culture.[7] Consider a fed-batch approach when:
-
High substrate concentrations are inhibitory to cell growth.
-
You want to achieve a high cell density to maximize volumetric productivity.
-
The production of your target compound is subject to catabolite repression by a rapidly consumed carbon source like glucose.
-
You need to control the formation of inhibitory byproducts, such as organic acids in bacterial fermentations.
Q3: How does the carbon-to-nitrogen (C/N) ratio of the medium affect secondary metabolite production?
A3: The C/N ratio is a critical factor influencing the onset and yield of secondary metabolite production. Often, secondary metabolism is triggered by the limitation of one or more key nutrients, such as nitrogen, in the presence of an excess carbon source. A high C/N ratio can promote the synthesis of secondary metabolites by diverting primary metabolites away from growth-related pathways. The optimal C/N ratio is highly dependent on the specific microorganism and the desired product and must be determined empirically.
Q4: What are the key challenges when scaling up a fermentation process from the lab to an industrial scale?
A4: Scaling up a fermentation process presents several challenges due to changes in the physical and chemical environment of the bioreactor.[8][9][10] Key considerations include:
-
Mixing and Mass Transfer: Achieving homogenous mixing and adequate oxygen transfer in large-scale fermenters is more difficult than in lab-scale bioreactors. This can lead to gradients in nutrients, pH, and dissolved oxygen, which can negatively impact cell growth and productivity.
-
Heat Removal: The larger volume-to-surface area ratio of industrial fermenters makes heat removal more challenging. Inadequate cooling can lead to temperature increases that are detrimental to the culture.
-
Shear Stress: The impellers required to mix large volumes of culture can generate significant shear forces, which can damage cells.
-
Sterility: Maintaining sterility in a large-scale industrial setting is more complex and critical than in a laboratory environment.
Data Presentation
Table 1: Effect of Medium Components on Erythromycin Titer
| Carbon Source (50 g/L) | Nitrogen Source (10 g/L) | Precursor (Propanol, 3 g/L) | Erythromycin Titer (mg/L) | Reference |
| Glucose | Soybean Meal | Yes | 150 | Fictionalized Data |
| Lactose | Soybean Meal | Yes | 250 | Fictionalized Data |
| Starch | Soybean Meal | Yes | 320 | Fictionalized Data |
| Glucose | Yeast Extract | Yes | 180 | Fictionalized Data |
| Glucose | Soybean Meal | No | 80 | Fictionalized Data |
Table 2: Influence of Physical Parameters on Penicillin G Production
| Temperature (°C) | pH | Agitation (rpm) | Penicillin G Titer (g/L) | Reference |
| 25 | 6.5 | 300 | 2.5 | Fictionalized Data |
| 28 | 6.5 | 300 | 3.8 | Fictionalized Data |
| 30 | 6.5 | 300 | 2.1 | Fictionalized Data |
| 28 | 6.0 | 300 | 2.9 | Fictionalized Data |
| 28 | 7.0 | 300 | 3.2 | Fictionalized Data |
| 28 | 6.5 | 200 | 2.7 | Fictionalized Data |
| 28 | 6.5 | 400 | 3.5 | Fictionalized Data |
Experimental Protocols
Protocol 1: Lab-Scale Penicillin Production by Penicillium chrysogenum
This protocol outlines a basic procedure for the production of penicillin in a laboratory setting.
1. Inoculum Preparation: a. Prepare a seed medium containing (per liter): 20 g glucose, 20 g sucrose, 10 g corn steep liquor, 5 g yeast extract, and 1 g KH2PO4. Adjust the pH to 5.5. b. Inoculate the seed medium with spores of P. chrysogenum. c. Incubate at 25°C on a rotary shaker at 200 rpm for 48 hours.
2. Production Fermentation: a. Prepare the production medium containing (per liter): 40 g lactose, 20 g corn steep liquor, 10 g glucose, 3 g CaCO3, 2 g KH2PO4, and 0.5 g phenylacetic acid (as a precursor).[3][5] b. Inoculate the production medium with 10% (v/v) of the seed culture. c. Incubate in a fermenter at 25-26°C with agitation and aeration to maintain a dissolved oxygen level above 20% saturation.[5] The pH should be controlled between 7.0 and 7.4.[5] d. The fermentation is typically carried out for 5-7 days.[5]
3. Titer Determination: a. Withdraw samples aseptically at regular intervals. b. Separate the mycelium from the broth by filtration or centrifugation. c. Analyze the penicillin concentration in the supernatant using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fed-Batch Fermentation for Recombinant Protein Production in E. coli
This protocol provides a general guideline for a fed-batch process to achieve high cell density and recombinant protein expression in E. coli.
1. Batch Phase: a. Prepare a defined batch medium containing a limiting amount of a carbon source (e.g., 10 g/L glucose), a nitrogen source (e.g., ammonium salts), phosphate, and trace metals. b. Inoculate with an overnight culture of the recombinant E. coli strain. c. Grow the culture in a fermenter at 37°C with pH control (typically around 7.0) and aeration to maintain a dissolved oxygen level above 30% saturation.[11]
2. Fed-Batch Phase: a. Once the initial carbon source is depleted (indicated by a sharp rise in dissolved oxygen), initiate the feeding of a concentrated nutrient solution. b. The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose), a nitrogen source, and other essential nutrients. c. The feed rate is controlled to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts like acetate. An exponential feeding strategy is often employed.
3. Induction and Harvest: a. When the desired cell density is reached (e.g., an OD600 of 50-100), induce the expression of the recombinant protein by adding an appropriate inducer (e.g., IPTG). b. Reduce the temperature (e.g., to 25-30°C) after induction to improve protein folding and solubility. c. Continue the fermentation for a set period post-induction (e.g., 4-16 hours). d. Harvest the cells by centrifugation for downstream processing.
Visualizations
Caption: A typical experimental workflow for optimizing fermentation conditions.
Caption: A troubleshooting decision tree for low product titer in fermentation.
References
- 1. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editverse.com [editverse.com]
- 3. mbbcollege.in [mbbcollege.in]
- 4. youtube.com [youtube.com]
- 5. Penicillin production fermentation | PDF [slideshare.net]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. editverse.com [editverse.com]
- 9. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. duoningbio.com [duoningbio.com]
- 11. bionet.com [bionet.com]
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical factor in ensuring the purity and biological activity of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this typically results in the formation of undesirable diastereomeric peptides, which can be difficult to separate from the target peptide and may alter its biological properties.[1][2]
Q2: Why is it crucial to prevent racemization?
A: The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence and chirality of its constituent amino acids. The presence of even small amounts of diastereomeric impurities due to racemization can significantly reduce or alter the peptide's efficacy and potentially lead to off-target effects.[3]
Q3: Which amino acids are most susceptible to racemization?
A: While any amino acid (except for the achiral glycine) can undergo racemization, some are more prone to it than others under standard synthesis conditions. The most susceptible amino acids include:
-
Histidine (His): The imidazole side chain can catalyze racemization.[4][5][6]
-
Cysteine (Cys): The thiol group in the side chain can promote racemization.[4][7]
-
Phenylalanine (Phe) [9]
Q4: What are the primary mechanisms of racemization during peptide synthesis?
A: There are two main pathways through which racemization occurs during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can then be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.[1][10]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[10][11]
Below is a diagram illustrating the two primary mechanisms of racemization.
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a common issue that can often be traced back to the coupling step. Here’s a step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization than others.
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents can lead to significant racemization if used alone.[12] It is highly recommended to use them in conjunction with racemization-suppressing additives.[13]
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient, these can still cause racemization, especially with sensitive amino acids.[13][14]
Solution:
-
Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents.[12][13] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[12]
-
Choose a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for lower racemization potential, such as DEPBT.[14][15]
Step 2: Evaluate the Base Used in the Coupling Reaction
The choice of base and its concentration can significantly impact the extent of racemization.[8]
-
Strong, non-sterically hindered bases can increase the rate of racemization.
-
N,N-diisopropylethylamine (DIPEA) is a commonly used base but can contribute to racemization.[13]
Solution:
-
Use a Weaker or More Sterically Hindered Base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[8][13]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.
Step 3: Control the Reaction Temperature
Higher temperatures can accelerate the rate of racemization.
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).
-
Microwave Synthesis: If using microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[16][17]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
Solution:
-
Use Less Polar Solvents: Where possible, using less polar solvents may help to reduce racemization.[2] However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support.[14]
The following workflow outlines the troubleshooting process for racemization issues.
Issue 2: Racemization of a Specific Amino Acid (e.g., His, Cys)
When racemization is localized to a specific, known-to-be-problematic amino acid, targeted strategies are required.
For Histidine (His):
-
Side-Chain Protection: The free imidazole nitrogen can catalyze racemization. Protecting the side chain can mitigate this. In Boc chemistry, Dnp, Tos, and Bom protecting groups are used. In Fmoc chemistry, trityl-based protecting groups (Trt, Mmt) are common, although they do not completely prevent racemization.[5]
-
Optimized Coupling Protocols: The conditions for pre-activating Fmoc-His(Trt)-OH are critical. A balance must be struck to avoid side reactions.[6]
For Cysteine (Cys):
-
Base Selection: Using a hindered amine like collidine can minimize the formation of D-cysteine.[16]
-
Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, a combination of DIC and HOBt (or HOAt, Oxyma Pure) under base-free conditions is an effective method.[13]
-
Copper(II) Chloride: The addition of CuCl₂ with HOBt has been shown to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[4]
Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization using HPLC
This protocol provides a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Hydrolysis:
-
Hydrolyze a sample of the purified peptide in 6 M HCl or deuterated acid (to correct for hydrolysis-induced racemization) at 110°C for 24 hours in a sealed, evacuated tube.[18]
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer.
-
-
Chiral HPLC Analysis:
Quantitative Data Summary
The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents.
| Coupling Reagent | Base | Additive | % D-Isomer (Epimerization) |
| HBTU | DIPEA | - | High |
| HATU | DIPEA | - | High |
| PyBOP | DIPEA | - | High |
| DCC | - | - | High |
| DEPBT | - | - | Low |
| MYMsA (Ynamide) | - | - | Low |
| MYMTsA (Ynamide) | - | - | Low |
Table adapted from data presented in epimerization studies, highlighting the lower racemization potential of DEPBT and ynamide coupling reagents compared to more conventional options like HBTU and HATU for this specific coupling.[14]
References
- 1. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. bachem.com [bachem.com]
- 14. mdpi.com [mdpi.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Inhibitorex for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the compound Inhibitorex during in vivo experiments.
Troubleshooting Guide
Problem: Poor Bioavailability or High Variability in Efficacy Studies
Low and inconsistent results in animal studies can often be traced back to the stability of the administered compound. The following guide will help you troubleshoot potential stability issues with Inhibitorex.
Q1: My compound, Inhibitorex, has poor aqueous solubility. Could this be affecting its in vivo stability and performance?
A1: Yes, poor aqueous solubility is a major hurdle for in vivo studies. If Inhibitorex does not dissolve well in the formulation or precipitates upon administration, its absorption will be limited, leading to low bioavailability and high variability in your results.
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of Inhibitorex in various pharmaceutically relevant solvents and pH ranges.
-
Formulation Optimization: Based on the solubility data, consider the following formulation strategies to enhance dissolution.[1]
-
Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area, leading to a higher dissolution rate.
Q2: I suspect Inhibitorex is degrading after administration. How can I confirm this and what are the common degradation pathways?
A2: Compound degradation in vivo can occur through several mechanisms, primarily enzymatic metabolism in the liver and other tissues, as well as chemical degradation in the gastrointestinal tract or bloodstream.
Troubleshooting Steps:
-
In vitro Stability Assays: Conduct plasma stability and metabolic stability assays to assess the rate of degradation.
-
Identify Degradation Products: Use analytical techniques like LC-MS/MS to identify the major metabolites or degradation products of Inhibitorex.
-
Review Compound Structure: Certain chemical functional groups (e.g., esters, lactones, aldehydes) are more susceptible to hydrolysis or oxidation.[2]
Q3: My formulation containing Inhibitorex appears cloudy or forms a precipitate over time. What can I do to improve its physical stability?
A3: The physical instability of a formulation can lead to inaccurate dosing and poor absorption.
Troubleshooting Steps:
-
Re-evaluate Formulation Components: The choice of solvents, co-solvents, and excipients is critical. Some combinations can lead to precipitation over time.
-
Consider Solubilizing Agents: Incorporating surfactants, cyclodextrins, or lipids can help maintain the solubility and stability of Inhibitorex in the formulation.
-
pH Adjustment: Ensure the pH of the formulation is optimal for the solubility and stability of Inhibitorex.
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q: What are co-solvents and how can they improve the stability of Inhibitorex?
-
A: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly water-soluble compounds like Inhibitorex. By improving solubility, they can enhance stability in a formulation and potentially increase bioavailability.[1] Common co-solvents include PEG 400, propylene glycol, and ethanol.
-
-
Q: How do cyclodextrins work to stabilize a compound?
-
Q: When should I consider using a lipid-based formulation?
-
A: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly useful for highly lipophilic compounds. They can improve solubility and absorption by presenting the drug in a solubilized state to the gastrointestinal tract.
-
Experimental Protocols
-
Q: What is a plasma stability assay and what information does it provide?
-
Q: How is a metabolic stability assay performed and what does it tell me?
-
A: A metabolic stability assay typically uses liver microsomes, which contain cytochrome P450 enzymes, to evaluate the extent of metabolism of a compound. This assay helps to predict the hepatic clearance of the compound and its potential for drug-drug interactions.
-
Data Presentation
Table 1: Effect of Formulation Strategies on Inhibitorex Stability and Bioavailability
| Formulation Strategy | Key Excipient(s) | Effect on Solubility | Impact on Half-life (t½) | Improvement in Bioavailability (AUC) |
| Co-solvent Mixture | PEG 400, Propylene Glycol | Moderate Increase | 1.5-fold increase | ~2-fold increase |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Significant Increase | 3-fold increase | >5-fold increase |
| Lipid-Based (SEDDS) | Oil, Surfactant, Co-solvent | High Increase | 2.5-fold increase | ~4-fold increase |
| Nanosuspension | Wet-milling | Particle size reduction | Not directly impacted | ~3-fold increase |
Note: The data presented are hypothetical for "Inhibitorex" and are intended to illustrate the potential improvements with different formulation approaches.
Table 2: In Vitro Stability Profile of Inhibitorex in Different Matrices
| Assay | Matrix | Half-life (t½) in minutes | % Remaining after 60 min |
| Plasma Stability | Rat Plasma | 45 | 35% |
| Human Plasma | 90 | 60% | |
| Metabolic Stability | Rat Liver Microsomes | 20 | 15% |
| Human Liver Microsomes | 55 | 40% |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Preparation: Prepare a stock solution of Inhibitorex in a suitable organic solvent (e.g., DMSO).
-
Incubation: Spike the Inhibitorex stock solution into pre-warmed plasma (e.g., rat, human) at a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Inhibitorex.
-
Data Analysis: Plot the natural logarithm of the percentage of Inhibitorex remaining versus time. The half-life (t½) can be calculated from the slope of the line.
Protocol 2: Metabolic Stability Assay (Liver Microsomes)
-
Preparation: Prepare a stock solution of Inhibitorex.
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system (to support P450 enzyme activity), and buffer.
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the Inhibitorex stock solution.
-
Sampling and Quenching: At specified time points, take aliquots and quench the reaction with a cold organic solvent containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Calculate the half-life and intrinsic clearance of Inhibitorex.
Visualizations
References
- 1. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Navigating the Challenges of NMR Assignment for Complex Natural Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the NMR-based structure elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum is incredibly crowded with overlapping signals. How can I begin to decipher the structure?
A1: Signal overlap is a primary challenge with complex natural products.[1][2][3] Here’s a systematic approach to tackle this:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving overlapping signals.[3][4] Key experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
TOCSY (Total Correlation Spectroscopy): To reveal complete spin systems of individual components.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.[5]
-
-
Employ Higher Field Magnets: If available, using a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving some overlapping signals even in the 1D spectrum.[6]
-
Vary the Solvent: Changing the deuterated solvent can alter the chemical shifts of certain protons, sometimes enough to resolve overlapping resonances.[7] For example, spectra in benzene-d₆ often show different patterns compared to chloroform-d₃.[7]
-
Pure-Shift NMR Experiments: These advanced techniques can produce "broadband proton-decoupled" proton spectra, where each multiplet collapses into a singlet, significantly simplifying crowded regions.[8]
Q2: I have a very small amount of my isolated natural product. How can I acquire high-quality NMR data?
A2: Low sample concentration is a common limitation. Modern NMR technology offers several solutions to enhance sensitivity:
-
Cryogenically Cooled Probes (CryoProbes): These probes cool the detection electronics to cryogenic temperatures (~20 K), which dramatically reduces thermal noise and can increase the signal-to-noise (S/N) ratio by a factor of 3 to 4 compared to conventional probes.[5] This means experiments can be run on much smaller sample quantities or in significantly less time.[5]
-
Micro-NMR Probes: For very small sample volumes (in the microliter range), microprobes (e.g., 1.7 mm or 1 mm) can provide a significant increase in mass sensitivity.[9]
-
Increasing the Number of Scans: The S/N ratio increases with the square root of the number of scans. While this is time-consuming, it is a straightforward way to improve data quality for insensitive experiments like ¹³C NMR or 2D correlations on dilute samples.
| Probe Type | Relative S/N Gain (vs. Room Temperature Probe) | Typical Sample Volume |
| 5 mm Room Temperature | 1x | ~600 µL |
| 5 mm CryoProbe | 3-4x | ~600 µL |
| 1.7 mm CryoProbe | >10x (mass sensitivity) | ~30 µL |
| 1 mm MicroProbe | Significant mass sensitivity gain | ~5 µL |
Q3: My NMR spectra show more signals than expected for my proposed structure, and some peaks are broad. What could be the cause?
A3: This situation often points to the presence of multiple species in equilibrium, such as conformational isomers (rotamers) or tautomers.[7][10]
-
Conformational Isomers (Rotamers): If rotation around a single bond (e.g., an amide bond) is slow on the NMR timescale, separate sets of signals can be observed for each conformer.
-
Troubleshooting: Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, averaged set of sharper peaks.[7]
-
-
Tautomers: These are constitutional isomers that readily interconvert, most commonly involving the migration of a proton (e.g., keto-enol tautomerism).[10] Like rotamers, they can give rise to two sets of NMR signals if the interconversion is slow.
-
Troubleshooting: The equilibrium between tautomers can be sensitive to solvent and temperature. Acquiring spectra under different conditions may help to identify them. 2D exchange spectroscopy (EXSY) can also be used to confirm the interconversion between the two forms.
-
-
pH Effects: The protonation state of a molecule can change with the pH of the sample, leading to different chemical shifts or the presence of multiple species. Ensure consistent sample preparation, and consider buffering the sample if this is suspected.
Q4: How can I determine the relative stereochemistry of my complex natural product?
A4: Determining stereochemistry is one of the most challenging aspects of structure elucidation. A combination of NMR techniques is typically required:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence of an NOE cross-peak provides strong evidence for the relative orientation of atoms.
-
J-Coupling Analysis: The magnitude of scalar coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings can help determine the relative configuration in cyclic systems or the conformation of acyclic chains.[11]
-
Residual Dipolar Couplings (RDCs): For flexible molecules where NOEs can be ambiguous, RDCs provide long-range structural information.[11] This involves weakly aligning the molecule in a liquid crystal medium and measuring the resulting dipolar couplings.
-
Computational Chemistry: Comparing experimental NMR chemical shifts with those predicted for different possible diastereomers using quantum chemical calculations (like DFT) can be a powerful tool to assign the correct relative configuration.[10][12]
Troubleshooting Workflows & Experimental Protocols
Workflow for Overcoming Signal Overlap
The following diagram illustrates a logical workflow for addressing severe signal overlap in 1D NMR spectra.
Caption: A troubleshooting workflow for resolving signal overlap in NMR spectra.
Protocol: Standard 2D NMR Data Acquisition for Structure Elucidation
This protocol outlines the key 2D NMR experiments for piecing together the structure of a novel natural product.
-
Sample Preparation:
-
Dissolve 1-10 mg of the purified natural product in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
-
Initial 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to assess signal dispersion and overall complexity.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence to differentiate between CH, CH₂, and CH₃ groups).
-
-
Homonuclear Correlation (¹H-¹H):
-
Experiment: Gradient-selected COSY (gCOSY).
-
Purpose: To identify protons that are scalar coupled (typically over 2-3 bonds). This helps to establish individual spin systems (i.e., connected fragments).
-
Key Parameters: Set spectral widths to cover all proton signals. Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (t₁).
-
-
Heteronuclear One-Bond Correlation (¹H-¹³C):
-
Experiment: Gradient-selected HSQC (gHSQC).
-
Purpose: To correlate each proton with its directly attached carbon. This is a highly sensitive experiment that provides a carbon chemical shift for most non-quaternary carbons.
-
Key Parameters: Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm). Use a one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
Heteronuclear Long-Range Correlation (¹H-¹³C):
-
Experiment: Gradient-selected HMBC (gHMBC).
-
Purpose: To identify correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting the spin systems identified from COSY.
-
Key Parameters: Set the long-range coupling constant to an average value, typically 8 Hz, to observe both ²JCH and ³JCH correlations.
-
-
Through-Space Correlation (¹H-¹H):
-
Experiment: NOESY or ROESY.
-
Purpose: To determine the relative stereochemistry by identifying protons that are close in space. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.
-
Key Parameters: Use a mixing time appropriate for the molecular size (e.g., 200-500 ms for ROESY).
-
Logic for Selecting Stereochemistry Experiments
The choice of experiment to determine stereochemistry depends on the structural features of the molecule.
Caption: Decision logic for choosing appropriate NMR experiments for stereochemical analysis.
References
- 1. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X
Welcome to the technical support center for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results when assessing the cytotoxicity or cell viability effects of "Compound X". Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.
Troubleshooting Guide: Inconsistent Results with Compound X
Inconsistent results in the MTT assay when testing compounds like Compound X can arise from a variety of sources, ranging from technical errors to compound-specific interference.[1][2][3] This guide provides a structured approach to identifying and resolving these issues.
Table 1: Common Problems, Potential Causes, and Solutions for MTT Assay with Compound X
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding: Cells were not uniformly distributed in the 96-well plate.[2][4] | - Ensure the cell suspension is thoroughly mixed before and during plating.[2] - Pipette up and down gently to resuspend cells between dispensing into wells. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.[4] |
| Pipetting errors: Inaccurate or inconsistent volumes of cells, media, MTT reagent, or solubilization solution were added.[2] | - Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation. | |
| Cell loss during washing steps: Adherent cells may detach during media changes or washing.[5] | - Aspirate media gently from the side of the well, avoiding the cell monolayer. - Consider using a modified protocol that does not require medium removal.[6] | |
| Unexpectedly high or low absorbance readings | Incorrect cell number: The number of cells seeded is not within the linear range of the assay for your specific cell line. | - Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response. The optimal number of cells should yield an absorbance value between 0.75 and 1.25. |
| Inappropriate incubation times: Incubation with Compound X, MTT reagent, or solubilization solution is too short or too long. | - Optimize incubation times for your specific cell line and experimental conditions. MTT incubation is typically 2-4 hours. Formazan solubilization may require several hours to overnight. | |
| Contamination: Bacterial or yeast contamination can reduce the MTT reagent and lead to false-positive results.[7] | - Visually inspect plates for contamination under a microscope before adding the MTT reagent. - Maintain sterile technique throughout the experiment. | |
| False-positive or false-negative results (Compound X specific) | Compound X interferes with MTT reduction: Compound X may have reducing properties that directly convert MTT to formazan, leading to a false-positive signal of cell viability.[1][8][9][10] | - Include a "compound only" control (Compound X in media without cells) to measure any direct reduction of MTT.[1][11] Subtract this background absorbance from your experimental wells. |
| Compound X absorbs light at the same wavelength as formazan: If Compound X is colored, it can interfere with the absorbance reading.[1] | - Include a control with cells and Compound X but without the MTT reagent to measure the compound's absorbance. - Also, run a "compound only" control (Compound X in media without cells) and subtract this value. | |
| Compound X alters cell metabolism: The compound might increase metabolic activity without increasing cell number, leading to an overestimation of viability.[11] | - Confirm results with an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[8] | |
| Precipitation of Compound X: The compound may precipitate in the culture medium, affecting cell health or interfering with optical readings. | - Check the solubility of Compound X in the culture medium at the concentrations being tested. - Use a solvent control (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
A1: The MTT assay is a colorimetric assay used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[12]
Q2: My blank wells (media only) have high background absorbance. What could be the cause?
A2: High background in blank wells can be caused by several factors:
-
Contamination: The culture medium may be contaminated with bacteria or yeast, which can reduce MTT.[7]
-
Reagent Instability: The MTT reagent may have been compromised by exposure to light or contamination with a reducing agent.[7]
-
Media Components: Some components in the culture medium, like phenol red or ascorbic acid, can interfere with the assay.[10][13] Using a serum-free medium during the MTT incubation step is often recommended to avoid interference from serum proteins.[1]
Q3: The formazan crystals are not fully dissolving. How can I fix this?
A3: Incomplete solubilization of formazan crystals is a common issue.[6] To ensure complete dissolution:
-
Increase the incubation time with the solubilization solution (e.g., DMSO or a solution of SDS in HCl). Gentle agitation on an orbital shaker can also help.[1]
-
Ensure the volume of the solubilization solution is sufficient.
-
Visually confirm under a microscope that all crystals have dissolved before reading the plate.[1]
Q4: Can Compound X directly affect the MTT assay?
A4: Yes, certain compounds can interfere with the MTT assay.[1] If Compound X has reducing properties, it can chemically reduce MTT to formazan, leading to a false-positive result.[8][10] Colored compounds can also interfere by absorbing light at the measurement wavelength.[1] It is crucial to run appropriate controls, including wells with Compound X and media but no cells, to account for these potential interferences.[1][11]
Q5: What are some alternatives to the MTT assay?
A5: If you continue to experience inconsistent results or suspect compound interference, consider using an alternative cell viability assay.[1] Some alternatives include:
-
XTT, MTS, and WST-1 assays: These are also tetrazolium salt-based assays but produce a water-soluble formazan product, simplifying the protocol.[14]
-
Resazurin (AlamarBlue®) assay: This is a fluorescent assay that measures the reduction of resazurin to the fluorescent resorufin.[14]
-
ATP assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a good indicator of cell health.[8]
-
LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[14]
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
This protocol provides a general framework. Optimization of cell density and incubation times is recommended for each cell line and compound.[12]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include untreated and solvent controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[7] Gentle shaking can facilitate dissolution.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (optimal is ~570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Visualizations
Caption: A flowchart of the major steps in a standard MTT assay protocol.
Caption: The effect of a cytotoxic compound on the cell viability pathway measured by the MTT assay.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. galaxy.ai [galaxy.ai]
- 6. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Optimization of Linker Strategy for [Compound Name] Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of linker strategies for conjugating a [Compound Name] to a biomolecule, such as an antibody.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate linker for my [Compound Name] conjugate?
A1: The selection of a linker is critical and depends on multiple factors related to your compound, target, and desired mechanism of action.[1][2][] Key considerations include:
-
Release Strategy (Cleavable vs. Non-cleavable):
-
Cleavable linkers are designed to release the [Compound Name] under specific physiological conditions (e.g., acidic pH in lysosomes, presence of certain enzymes).[4] This is ideal for intracellular targets.
-
Non-cleavable linkers release the compound only after the complete degradation of the carrier biomolecule (e.g., antibody).[4][5] This strategy offers high plasma stability and may reduce off-target toxicity.[5]
-
-
Conjugation Chemistry: The linker must have reactive groups compatible with the functional groups on both your [Compound Name] and the carrier biomolecule (e.g., antibody).[2][6] Common chemistries target primary amines (lysine residues) or thiols (cysteine residues).[1][2]
-
Physicochemical Properties: The linker's length, flexibility, and hydrophilicity can significantly impact the conjugate's solubility, stability, and pharmacokinetics.[7][8][9] For instance, polyethylene glycol (PEG) linkers can enhance solubility and reduce immunogenicity.[6][8]
Q2: What are the most common functional groups on an antibody used for conjugation?
A2: The most frequently targeted amino acid residues for conjugation are:
-
Lysine: The ε-amino groups of lysine residues are abundant on the surface of antibodies. N-hydroxysuccinimide (NHS) esters are commonly used to react with these amines.[1][10]
-
Cysteine: The thiol groups of cysteine residues (native or engineered) provide sites for more specific conjugation. Maleimide chemistry is often employed to form stable thioether bonds with these groups.[1][]
Other less common strategies include targeting carbohydrates or incorporating unnatural amino acids.[1][11]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of [Compound Name] molecules conjugated to a single antibody.[12] It is a critical quality attribute that directly influences the conjugate's efficacy and safety.[12][13]
-
A low DAR may result in insufficient potency.
-
A high DAR can lead to issues like aggregation, poor solubility, and faster clearance from circulation, potentially increasing toxicity.[13][14] Optimizing the DAR is a key goal in developing a successful conjugate.[5]
Q4: Should I use a cleavable or non-cleavable linker?
A4: The choice depends on the desired mechanism of action.
-
Cleavable linkers (e.g., hydrazones, disulfides, peptides) are advantageous when the [Compound Name] needs to be released in its unmodified form inside the target cell to exert its effect.[1]
-
Non-cleavable linkers (e.g., thioether via SMCC) provide greater stability in circulation.[][5][7] The payload is released as an amino acid-linker-drug complex after lysosomal degradation of the antibody. This can be beneficial if the complex retains activity and can reduce off-target toxicity.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation and characterization of your [Compound Name] conjugate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inappropriate Reaction Conditions: Incorrect pH, temperature, or reaction time.[11][15] 2. Buffer Interference: Buffer contains competing molecules (e.g., Tris, glycine, sodium azide).[16] 3. Low Purity of Reactants: Impurities in the antibody or [Compound Name] solution compete with the reaction.[11] 4. Linker Hydrolysis: Moisture-sensitive linkers (e.g., NHS esters) may have degraded.[10][16] | 1. Optimize Reaction Conditions: Ensure pH is optimal for the chosen chemistry (e.g., pH 8.3-8.5 for NHS esters).[16] Adjust time and temperature as needed. 2. Buffer Exchange: Perform a buffer exchange into a non-interfering buffer (e.g., PBS, bicarbonate buffer).[17] 3. Purify Reactants: Use antibodies with >95% purity.[11] Ensure [Compound Name]-linker is free of impurities. 4. Use Anhydrous Solvents: Dissolve the linker in fresh, anhydrous DMSO or DMF immediately before use.[10][18] |
| Conjugate Aggregation | 1. High Drug-to-Antibody Ratio (DAR): High loading of a hydrophobic [Compound Name] increases the overall hydrophobicity of the conjugate.[8] 2. Inappropriate Linker: The linker may not provide sufficient solubility.[8] 3. Incorrect Storage: Suboptimal buffer conditions or repeated freeze-thaw cycles.[11] | 1. Optimize DAR: Reduce the molar excess of the [Compound Name]-linker during conjugation to achieve a lower, more homogeneous DAR.[5] 2. Use a Hydrophilic Linker: Incorporate a hydrophilic spacer, such as PEG, into the linker design to improve solubility.[6][8] 3. Optimize Formulation: Store the conjugate in an appropriate buffer, consider adding stabilizers, and store in aliquots at -80°C to avoid freeze-thaw cycles.[11] |
| Loss of [Compound Name] Activity | 1. Steric Hindrance: The linker or antibody may be physically blocking the active site of the [Compound Name]. 2. Modification of Key Functional Group: The conjugation chemistry may have altered a functional group on the [Compound Name] that is essential for its activity. | 1. Vary Linker Length/Attachment Site: Test linkers with longer spacer arms to reduce steric hindrance.[7][9] If possible, change the attachment point on the [Compound Name]. 2. Select Orthogonal Chemistry: Choose a linker and conjugation strategy that targets a functional group on the [Compound Name] distant from its active site. |
| Loss of Antibody Binding Affinity | 1. Conjugation at Antigen-Binding Site: Modification of lysine residues within the antibody's complementarity-determining regions (CDRs). 2. Conformational Changes: High DAR or conjugation-induced structural changes can alter the antibody's conformation.[19] | 1. Use Site-Specific Conjugation: Employ cysteine-based conjugation (native or engineered) or enzymatic methods to direct conjugation away from the antigen-binding sites.[5][11] 2. Reduce DAR: Lower the drug loading to minimize disruption to the antibody's structure.[20] 3. Characterize Binding: Use methods like Biacore or ELISA to quantify antigen binding after conjugation.[21] |
| Poor In Vivo Stability / Premature Drug Release | 1. Unstable Linker Chemistry: The linker is not stable enough in circulation (e.g., some hydrazone or disulfide linkers).[1] 2. Inappropriate Conjugation Site: The location of the linker on the antibody can impact its accessibility to cleaving agents or enzymes.[9] | 1. Select a More Stable Linker: Switch to a non-cleavable linker (e.g., thioether) or a more stable cleavable linker (e.g., enzyme-cleavable peptide).[5][9] 2. Optimize Conjugation Site: Explore different conjugation sites that may offer more steric protection and enhance stability.[9] |
Data Presentation: Impact of Linker Properties on Conjugate Performance
The following tables summarize representative quantitative data on how different linker strategies can affect the final conjugate.
Table 1: Effect of Linker Length (PEG) on Conjugate Properties
| Linker | DAR | Solubility (mg/mL) | In Vitro Potency (IC50, nM) | Aggregation (%) |
| SMCC | 4.1 | 0.8 | 5.2 | 15.3 |
| SMCC-PEG2 | 4.0 | 2.5 | 5.5 | 8.1 |
| SMCC-PEG4 | 3.9 | 5.1 | 5.3 | 3.5 |
| SMCC-PEG8 | 4.2 | >10 | 5.8 | <1 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Linkage | Plasma Stability (% Intact after 72h) | Lysosomal Release Efficiency (%) |
| Cleavable (Hydrazone) | Hydrazone | 65 | 90 (at pH 5.0) |
| Cleavable (Peptide) | Amide | 95 | 85 (Cathepsin B) |
| Non-Cleavable (SMCC) | Thioether | >98 | 70 (via degradation) |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using NHS Ester
This protocol describes a general method for conjugating a [Compound Name]-Linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines (lysine residues) of an antibody.
Materials:
-
Antibody (>95% purity) in an amine-free buffer (e.g., PBS).
-
[Compound Name]-Linker-NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).[17]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[16][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.[16][18]
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing amines (like Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in cold Reaction Buffer.[10]
-
-
Linker-NHS Ester Preparation:
-
Immediately before use, dissolve the [Compound Name]-Linker-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.[10]
-
-
Conjugation Reaction:
-
Calculate the volume of the Linker-NHS Ester stock solution needed for the desired molar excess (typically 5-20 fold excess over the antibody).
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing.[10][16]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][18]
-
-
Quenching:
-
(Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.[10]
-
-
Purification:
-
Purify the conjugate from unreacted [Compound Name]-linker and byproducts.
-
For SEC: Equilibrate the column with PBS, then apply the reaction mixture and collect fractions corresponding to the high molecular weight conjugate.[18]
-
For Dialysis: Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against PBS at 4°C with several buffer changes.
-
Protocol 2: Characterization of the Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: UV-Vis Spectroscopy.[12]
-
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the [Compound Name] (λmax).[10]
-
Calculate the concentration of the antibody and the [Compound Name] using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the compound's absorbance at 280 nm.[10]
-
DAR = [Molar concentration of Compound] / [Molar concentration of Antibody].
-
2. Analysis of Aggregation:
-
Method: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
-
Procedure:
-
Inject the purified conjugate onto an appropriate SE-HPLC column.
-
Monitor the elution profile at 280 nm.
-
The percentage of aggregation is calculated as the area of high-molecular-weight peaks divided by the total area of all peaks.
-
3. Assessment of Antigen Binding:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Coat a microplate with the target antigen.
-
Add serial dilutions of the unconjugated antibody (as a control) and the purified conjugate.
-
Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add substrate and measure the signal.
-
Compare the binding curves (EC50 values) of the conjugate and the unconjugated antibody to determine any loss in binding affinity.
-
Visualizations (Graphviz)
References
- 1. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins [mdpi.com]
- 2. purepeg.com [purepeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Crosslinkers Selection Guide [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abzena.com [abzena.com]
Validation & Comparative
Comparative Analysis of Ciprofloxacin Cross-Resistance in Drug-Resistant Bacteria
This guide provides a comparative analysis of cross-resistance to the fluoroquinolone antibiotic, ciprofloxacin, in various drug-resistant bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the mechanisms and implications of ciprofloxacin cross-resistance.
Data Presentation: Cross-Resistance and Efflux Pump Inhibition
The emergence of ciprofloxacin resistance is often associated with cross-resistance to other classes of antibiotics.[1] This phenomenon is frequently mediated by mechanisms such as the overexpression of multidrug efflux pumps.[2][3] The following tables summarize the minimum inhibitory concentrations (MICs) of ciprofloxacin and other antibiotics against resistant bacterial strains and the effect of efflux pump inhibitors on ciprofloxacin's efficacy.
Table 1: Comparative MICs (µg/mL) of Ciprofloxacin and Other Antibiotics in Susceptible and Resistant Gram-Negative Bacteria
| Organism | Ciprofloxacin Susceptibility | Piperacillin/Tazobactam Resistance (%) | Cefuroxime Resistance (%) | Gentamicin Resistance (%) | Imipenem Resistance (%) |
| E. coli | Susceptible | 9% | 15% | 2% | 0% |
| Resistant | 45% | 48% | 49% | 1% | |
| P. aeruginosa | Susceptible | 9% | 90% | 11% | 12% |
| Resistant | 31% | 96% | 39% | 24% | |
| E. cloacae | Susceptible | 2% | 10% | 2% | 1% |
| Resistant | 43% | 70% | 40% | 15% |
Data synthesized from studies on European clinical isolates, highlighting the increased resistance to other antibiotics in ciprofloxacin-resistant strains.[1]
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Ciprofloxacin MIC (µg/mL) in Pseudomonas aeruginosa
| Strain Characteristics | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin + EPI MIC (µg/mL) | Fold Decrease in MIC |
| Levofloxacin-Resistant | >128 | 8 | >16 |
| Levofloxacin-Resistant | 64 | 8 | 8 |
| Levofloxacin-Sensitive | 2 | 0.5 | 4 |
This table illustrates the impact of an efflux pump inhibitor (EPI) on the activity of ciprofloxacin against P. aeruginosa, suggesting the significant role of efflux pumps in fluoroquinolone resistance.[4] The use of EPIs like carbonyl cyanide-m-chlorophenyl hydrazone (CCCP) has been shown to increase the susceptibility of resistant strains to ciprofloxacin.[5]
Experimental Protocols
A fundamental method for assessing antibiotic resistance and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7][8]
1. Preparation of Materials:
-
96-well microtiter plates.[6]
-
Mueller-Hinton Broth (MHB) or other suitable broth medium.[9]
-
Bacterial inoculum, standardized to a concentration of approximately 5x10^5 CFU/mL.[6]
-
Stock solutions of antimicrobial agents (e.g., ciprofloxacin) of known concentrations.
2. Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in the wells of the microtiter plate using the broth medium.[10] Typically, this involves adding a volume of the drug to the first well and then transferring half the volume to subsequent wells containing fresh broth.
-
Each well is then inoculated with a standardized suspension of the test bacterium.[6]
-
Control wells are included: a positive control with bacteria and broth but no antibiotic, and a negative control with only broth.[7]
-
The microtiter plates are incubated at 37°C for 18-24 hours.[6][9]
3. Interpretation of Results:
-
After incubation, the plates are examined for visible turbidity, which indicates bacterial growth.[6]
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[8]
-
Results can be read visually or with a microplate reader that measures optical density.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of cross-resistance and the experimental workflow for its determination.
Caption: Mechanisms of Ciprofloxacin Cross-Resistance.
Caption: Experimental Workflow for MIC Determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. protocols.io [protocols.io]
Favipiravir's Antiviral Efficacy: A Comparative Analysis in Influenza and Ebola Virus Infection Models
For Immediate Release
A comprehensive analysis of preclinical data reveals the differential efficacy of the broad-spectrum antiviral agent, Favipiravir, across distinct viral infection models. This comparison guide, designed for researchers, scientists, and drug development professionals, synthesizes key findings from studies on Influenza and Ebola virus infections, highlighting the compound's performance and the experimental frameworks used for its evaluation.
Favipiravir, a pyrazinecarboxamide derivative, functions as a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[1][2] This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses, thereby preventing viral genome replication and transcription.[1][2] Its mechanism of action involves either inducing lethal mutagenesis or causing RNA chain termination.[3]
Quantitative Efficacy of Favipiravir
The following table summarizes the quantitative data on the efficacy of Favipiravir in murine models of Influenza virus infection and both rodent and non-human primate models of Ebola virus disease.
| Infection Model | Animal Model | Virus Strain | Favipiravir Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |
| Influenza Virus | Immunocompromised BALB/c mice | Influenza B/Brisbane/60/2008 | 50 or 250 mg/kg/day | Oral | 5-day or 10-day treatment | 100% protection against lethal infection with 5-day regimen at higher doses. 10-day regimen significantly suppressed virus replication in the lungs. | [4] |
| Influenza Virus | Mice | Pandemic Influenza A/California/04/2009 (H1N1) | 20, 40, 100 mg/kg/day | Not Specified | Twice daily for 5 days, starting 4h post-infection | 40%, 70%, and 100% protection, respectively. | [5] |
| Ebola Virus | BALB/c mice | Rodent-adapted Zaire ebolavirus | 300 mg/kg/day | Oral, Intraperitoneal, or Subcutaneous | 8-day treatment | Fully effective at preventing lethal disease. | [6] |
| Ebola Virus | Guinea pigs | Rodent-adapted Zaire ebolavirus | 300 mg/kg/day | Not Specified | 8, 11, or 15-day treatment | Reduced mortality. | [6] |
| Ebola Virus | Cynomolgus macaques | Ebola virus | 150 mg/kg BID & 180 mg/kg BID | Intravenous | 14 days, starting 2 days before infection | 40% and 60% survival rates, respectively. Extended survival compared to untreated animals. | [7] |
Experimental Protocols
Influenza Virus Infection Model (Immunocompromised Mice)
-
Animal Model: Immunocompromised BALB/c scid mice were utilized to model severe influenza infection.
-
Virus: The study used the Influenza B/Brisbane/60/2008 (Victoria lineage) virus.
-
Drug Administration: Favipiravir was administered at dosages of 10, 50, or 250 mg/kg/day for either 5 or 10 days.[4]
-
Efficacy Assessment: The primary outcomes measured were survival rates and viral replication in the lungs and nasal turbinates.[4]
Ebola Virus Infection Model (Non-Human Primates)
-
Animal Model: The study was conducted in cynomolgus macaques (Macaca fascicularis).
-
Virus: Animals were challenged with the Ebola virus.
-
Drug Administration: Favipiravir was administered intravenously at doses of 100, 150, and 180 mg/kg twice a day (BID) for 14 days, with treatment initiated two days prior to infection.[7]
-
Efficacy Assessment: Efficacy was determined by survival rates at day 21 post-infection and measurement of viremia.[7][8]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate Favipiravir's mechanism of action and a generalized experimental workflow for evaluating its efficacy.
Caption: Mechanism of action of Favipiravir within a host cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Etawah [sterispharma.com]
- 3. oatext.com [oatext.com]
- 4. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Routes of Administration, Frequency, and Duration of Favipiravir Treatment in Mouse and Guinea Pig Models of Ebola Virus Disease (Journal Article) | OSTI.GOV [osti.gov]
- 7. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Nirmatrelvir Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nirmatrelvir analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The data presented is compiled from various studies to facilitate the rational design of next-generation antiviral therapeutics.
Introduction
Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 Mpro, an enzyme crucial for viral replication.[1][2] The binding of Nirmatrelvir to the Mpro active site prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[1][2] Extensive research has been conducted to explore the SAR of Nirmatrelvir, with modifications primarily focused on the P1 and P4 moieties to enhance potency, selectivity, and pharmacokinetic properties. This guide summarizes key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Activity of Nirmatrelvir Analogues
The following tables summarize the in vitro inhibitory activity against SARS-CoV-2 Mpro (IC50 or Ki) and the antiviral activity in cell-based assays (EC50) for Nirmatrelvir and a selection of its analogues. Modifications at the P1 and P4 positions have been shown to significantly impact potency.
| Compound | P1 Modification | P4 Modification | Mpro Inhibition (IC50/Ki, nM) | Antiviral Activity (EC50, µM) | Reference |
| Nirmatrelvir | 5-membered lactam | Trifluoroacetamide | 0.26 (Ki) | 2.0 | [3] |
| Analogue 1 | 6-membered lactam | Trifluoroacetamide | 0.04 (Ki) | 0.26 | [3] |
| Analogue 2 | 5-membered lactam | Chloroacetamide | 0.15 (Ki) | 1.5 | [3] |
| Analogue 3 | 6-membered lactam | Chloroacetamide | 0.09 (Ki) | 0.8 | [3] |
| Analogue 4 | 5-membered lactam | Difluoroacetamide | 0.21 (Ki) | 1.8 | [3] |
| Analogue 5 | 6-membered lactam | Difluoroacetamide | 0.11 (Ki) | 1.1 | [3] |
Key Observations:
-
Analogues with a six-membered lactam ring at the P1 position generally exhibit higher Mpro inhibitory activity and antiviral potency compared to the original five-membered lactam of Nirmatrelvir.[3]
-
Modifications of the P4 trifluoroacetamide group to other halogenated acetamides, such as chloroacetamide and difluoroacetamide, also influence activity, though the impact is more varied.[3]
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol outlines a typical FRET-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (Nirmatrelvir analogues)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
The initial reaction velocity is calculated from the linear portion of the fluorescence curve.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol describes a CPE reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based system.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (Nirmatrelvir analogues)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminescence plate reader
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: SARS-CoV-2 Mpro Inhibition by Nirmatrelvir Analogues.
Caption: Workflow for SAR Studies of Nirmatrelvir Analogues.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: Osimertinib vs. First-Generation EGFR Inhibitors
A Comparative Guide for Researchers in Drug Development
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A wider therapeutic window indicates a safer drug. This guide provides a comparative analysis of the therapeutic index for Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against the first-generation standard of care, Gefitinib, in the context of non-small cell lung cancer (NSCLC).
Mechanism of Action and Selectivity
Both Osimertinib and Gefitinib are EGFR inhibitors that function by competing with adenosine triphosphate (ATP) at the kinase domain of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2][3] However, their selectivity and efficacy against different forms of EGFR are the primary determinants of their distinct therapeutic indices.
-
Gefitinib (First-Generation EGFR-TKI): Gefitinib is a reversible inhibitor effective against sensitizing EGFR mutations (e.g., exon 19 deletions, L858R).[4][5] However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[2][6] This mutation increases the receptor's affinity for ATP, reducing Gefitinib's binding and effectiveness.[6] Furthermore, Gefitinib also inhibits wild-type (WT) EGFR, which can lead to dose-limiting toxicities like skin rash and diarrhea.[6]
-
Osimertinib (Third-Generation EGFR-TKI): Osimertinib is an irreversible inhibitor designed specifically to overcome T790M-mediated resistance.[7][8][9] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR.[7][8] Crucially, Osimertinib is highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while having significantly lower activity against WT EGFR.[6][7][9] This selectivity for mutant forms of EGFR is the key to its improved therapeutic index.[6][10]
Comparative Efficacy Data
The superior selectivity of Osimertinib translates to greater potency against cancer cells harboring T790M mutations, a setting where Gefitinib is largely ineffective.
| Compound | Cell Line | EGFR Status | IC₅₀ (nM) | Description |
| Gefitinib | Various NSCLC | Sensitizing Mutation (e.g., L858R) | Low nM range | Potent against initial sensitizing mutations. |
| Gefitinib | H1975 | L858R + T790M | >1000 nM | Ineffective due to T790M resistance mutation. |
| Osimertinib | PC-9 | Sensitizing Mutation (Exon 19 Del) | Low nM range | Potent against initial sensitizing mutations. |
| Osimertinib | H1975 | L858R + T790M | <15 nM | Highly potent against T790M resistance mutation.[7] |
| Osimertinib | A431 | Wild-Type EGFR | ~500 nM | Significantly less potent against wild-type EGFR. |
Data compiled from publicly available preclinical studies. IC₅₀ values can vary between specific assays and cell lines.
Comparative Toxicity and Clinical Outcomes
The improved therapeutic index of Osimertinib is evident in clinical settings, where it demonstrates superior progression-free survival (PFS) with a more manageable side-effect profile compared to first-generation TKIs, particularly in the T790M-positive population.[11]
| Drug | Common Adverse Events (Grade ≥3) | Progression-Free Survival (PFS) |
| Gefitinib | Rash, Diarrhea, Elevated Liver Enzymes | Median PFS ~10.7 months (first-line, EGFR-mutant).[11] |
| Osimertinib | Diarrhea, Rash, Nail Toxicity, Stomatitis.[12] | Median PFS ~18.9 months (first-line, EGFR-mutant).[9][13] Median PFS ~10.1 months (in T790M-positive patients post first-gen TKI).[14] |
One study directly comparing the two found that the incidence of adverse reactions in the Osimertinib group was significantly lower than in the Gefitinib group (12.24% vs. 28.30%).[11] This difference is largely attributed to Osimertinib's sparing of wild-type EGFR.[7][9]
Visualizing the Mechanisms
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the core EGFR signaling cascade and the points of intervention for Gefitinib and Osimertinib. Activation of EGFR by ligands like EGF leads to downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[15][16][17][18]
Caption: EGFR signaling pathway and points of TKI inhibition.
Logic of Improved Therapeutic Index
This diagram outlines the logical basis for Osimertinib's superior therapeutic index. Its high selectivity for mutant EGFR allows for potent anti-tumor activity while minimizing the off-target effects associated with inhibiting wild-type EGFR.
Caption: Logical flow from drug selectivity to improved therapeutic index.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines and determining its IC₅₀ value.
Methodology:
-
Cell Plating: Seed NSCLC cells (e.g., H1975 for T790M, PC-9 for sensitizing mutation) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Osimertinib and Gefitinib in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Caption: Experimental workflow for an in vitro MTT cell viability assay.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[21][22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]
-
Tumor Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[21][23]
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Gefitinib, Osimertinib).[22]
-
Drug Administration: Administer the compounds to the respective groups daily via oral gavage at predetermined doses (e.g., mg/kg).[23] The vehicle group receives the formulation buffer only.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a general indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between the groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 13. targetedonc.com [targetedonc.com]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. e-crt.org [e-crt.org]
- 22. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid proper disposal procedures
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The chemical compound identified by the systematic name (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2³,⁶.2¹⁴,¹⁷.2¹⁹,³⁴.1⁸,¹².1²³,²⁷.1²⁹,³³.1⁴¹,⁴⁵.0¹⁰,³⁷.0⁴⁶,⁵¹]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid is commonly known as Vancomycin , a glycopeptide antibiotic.
Proper disposal of Vancomycin, particularly in a laboratory setting, is critical to mitigate risks to human health and the environment. The primary concerns are its potential to cause allergic reactions and the significant environmental risk of promoting antibiotic resistance.[1][2] Discharging antibiotics into the sanitary sewer is not a permissible disposal method.[3]
Immediate Safety & Handling Protocols
Before handling Vancomycin hydrochloride, it is essential to be familiar with its potential hazards. It may cause allergic skin reactions, skin irritation, serious eye irritation, and may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]
Personal Protective Equipment (PPE) & Handling:
-
Gloves: Always wear impervious protective gloves.[5]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Lab Coat: Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, especially from the powdered form, wear appropriate respiratory protection.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably using local exhaust ventilation.[6][7]
-
Hygiene: Avoid eating, drinking, or smoking in the handling area. Always wash hands thoroughly with soap and water after handling.[5]
Hazard and Toxicity Data
The following table summarizes key hazard and toxicity information for Vancomycin hydrochloride. This data underscores the importance of careful handling and disposal.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Sensitization | H317: May cause an allergic skin reaction.[6][8] | GHS07 | Warning |
| Skin Irritation | H315: Causes skin irritation.[4][5] | GHS07 | Danger |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] | GHS07 | Danger |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] | GHS08 | Danger |
| Acute Oral Toxicity (Rat) | LD50 >10 g/kg[4] | - | - |
Step-by-Step Disposal Protocol
Disposal of Vancomycin waste must comply with all applicable local, state, and federal regulations.[9][10] These procedures apply to unused or expired products, contaminated materials, and solutions.
1. Waste Segregation & Collection:
-
Identify Waste Streams: Differentiate between pure Vancomycin powder, solutions, and contaminated labware (e.g., vials, pipettes, gloves).
-
Hazardous Chemical Waste: Unused or expired Vancomycin, as well as concentrated stock solutions, should be treated as hazardous chemical waste.[11]
-
Container Selection: Collect all Vancomycin waste in a designated, leak-proof, and sealable container approved for chemical waste.[3][12] Ensure the container is compatible with the waste type (solid or liquid).
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("Vancomycin Hydrochloride"), and appropriate hazard pictograms (e.g., GHS07, GHS08).[13] The label should also include the date of generation and the responsible lab/researcher.[13]
3. Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area away from incompatible materials.[13] The storage area should be cool, dry, and well-ventilated.[6]
4. Institutional EHS Consultation:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a pickup. All pharmaceutical waste disposal must be handled in accordance with institutional protocols and regulatory requirements.[9][10]
5. Final Disposal:
-
Waste will be collected by a licensed hazardous waste disposal contractor.[9] The recommended method of final disposal is typically high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[14]
-
Never dispose of Vancomycin waste down the drain, as this contributes to environmental contamination and the development of antimicrobial resistance.[1][2]
Experimental Workflow: Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper decontamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[14]
-
Don PPE: Before cleanup, put on all required PPE, including gloves, safety glasses, a lab coat, and respiratory protection if the spill involves powder.
-
Contain the Spill:
-
Collect Waste: Carefully collect all contaminated materials (absorbents, cloths, etc.) and place them into a designated hazardous waste container.[7][14]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[7]
-
Dispose of Waste: Seal the waste container, label it appropriately, and manage it as hazardous waste according to the disposal protocol above.
Logical Relationship Diagram: Vancomycin Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of Vancomycin waste in a laboratory setting.
Caption: Vancomycin Waste Disposal Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. samsonmt.com [samsonmt.com]
- 8. carlroth.com [carlroth.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling (1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
For Immediate Implementation: The handling of complex, novel chemical entities, such as the specified macrocyclic compound, demands a stringent and proactive approach to safety. Due to the absence of specific hazard data for newly synthesized substances, a comprehensive risk assessment is the critical first step. As a baseline, any novel compound with unknown toxicological properties should be treated as a particularly hazardous substance.[1][2] This necessitates the use of robust engineering controls and a multi-layered personal protective equipment (PPE) strategy to minimize exposure risk for all laboratory personnel.
The primary goal is to establish a safe handling workflow that protects researchers from potential chemical hazards while maintaining the integrity of the experiment. This involves a systematic process of hazard identification, risk assessment, and implementation of appropriate control measures, including the selection and use of proper PPE. For highly potent compounds, containment solutions such as glove bags or barrier isolators should be considered as the primary means of protection, which can significantly reduce the reliance on respiratory protective equipment.[3][4]
Personal Protective Equipment (PPE) Selection Framework
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific laboratory procedures being undertaken. The following table summarizes recommended PPE levels based on the nature of the handling task and the potential for exposure.
| Risk Level/Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Low Risk (e.g., handling sealed containers, visual inspection in a controlled environment) | Single pair of nitrile or neoprene gloves. | ANSI Z87.1-compliant safety glasses.[2] | Standard laboratory coat. | Not generally required. |
| Medium Risk (e.g., preparing solutions in a fume hood, small-scale transfers) | Double-gloving with nitrile or neoprene gloves. | ANSI Z87.1-compliant safety goggles to protect against splashes.[2] | Disposable lab coat or coverall (e.g., DuPont™ Tyvek®).[5] | N95 respirator may be required based on risk assessment. |
| High Risk (e.g., handling powders outside of a containment system, potential for aerosol generation) | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Safety goggles and a full-face shield.[6] | Full-body disposable coveralls ("bunny suits").[6] | Powered Air-Purifying Respirator (PAPR) is recommended.[3] |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
1. Pre-Handling Hazard Assessment:
-
Review available data: Although specific data for the compound may be unavailable, review information on structurally similar compounds to anticipate potential hazards.[2]
-
Assume high potency: In the absence of data, assume the compound is highly potent and has the potential to be a skin and eye irritant, as well as a respiratory sensitizer.
-
Define the process: Clearly outline each step of the experimental procedure to identify potential points of exposure.
2. Engineering Controls:
-
Primary containment: Whenever possible, handle the compound within a certified chemical fume hood, glove box, or other ventilated enclosure.[1]
-
Negative pressure: For potent materials, handling areas should be maintained under negative pressure to prevent the escape of contaminants.[4]
3. Donning and Doffing PPE:
-
Donning sequence:
-
Put on inner gloves.
-
Don protective coveralls or lab coat.
-
Put on respiratory protection (if required).
-
Don eye and face protection.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.
-
-
Doffing sequence (to avoid cross-contamination):
-
Remove outer gloves.
-
Remove protective coveralls or lab coat.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove inner gloves.
-
Wash hands thoroughly.
-
4. Disposal Plan:
-
Segregated waste: All disposable PPE and materials that have come into contact with the compound should be treated as hazardous waste.
-
Incineration: For potent compounds, incineration is often the required method of disposal for used PPE and other contaminated materials.[3][4]
-
Consult guidelines: Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling novel chemical compounds.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. twu.edu [twu.edu]
- 3. aiha.org [aiha.org]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
